Methyl 4-amino-2,6-difluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLTCWTTVMXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629511 | |
| Record name | Methyl 4-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191478-99-6 | |
| Record name | Methyl 4-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-2,6-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with the CAS Number 191478-99-6 .[1] It serves as a crucial building block in medicinal chemistry, particularly in the development of targeted protein degraders.[2] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 191478-99-6 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine.
-
C=O stretching of the ester group.
-
C-F stretching vibrations.
-
Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (187.14 g/mol ).
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.
General Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Methodology:
-
Reaction Setup: 4-amino-2,6-difluorobenzoic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is typically added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a period of time, which is monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel.
Applications in Drug Development: A Key Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block," indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Logical Relationship in PROTAC Assembly
Caption: Conceptual workflow for the assembly of a PROTAC molecule.
The amino group of this compound provides a reactive handle for its incorporation into the linker component of a PROTAC. The difluoro-substituted phenyl ring can offer several advantages:
-
Modulation of Physicochemical Properties: The fluorine atoms can influence the solubility, metabolic stability, and cell permeability of the final PROTAC molecule.
-
Structural Rigidity: The aromatic ring provides a rigid scaffold, which can be important for maintaining the optimal orientation of the two ligands for efficient ternary complex formation.
-
Vectorial Exit: The substitution pattern can be used to direct the exit vector of the linker from the ligand binding pocket.
While specific examples of PROTACs containing this compound are not yet prevalent in publicly available literature, its availability as a building block suggests its use in ongoing and future drug discovery programs aimed at targeted protein degradation. This strategy is being explored for a wide range of diseases, including cancers and neurodegenerative disorders, by targeting proteins that are otherwise difficult to inhibit with traditional small molecules.
Signaling Pathway Context
The ultimate biological effect of a PROTAC containing this building block would depend on the protein of interest it is designed to degrade. By degrading a specific protein, the PROTAC can effectively shut down a signaling pathway that is aberrantly activated in a disease state.
Targeted Protein Degradation Signaling Cascade
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Physical and chemical properties of Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a difluorinated benzene ring and an amino group, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis. Furthermore, its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) is discussed.
Core Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | This compound | [1] |
| CAS Number | 191478-99-6 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |
| Molecular Weight | 187.14 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Melting Point | Data not available | Data for the related Methyl 4-bromo-2,6-difluorobenzoate is 41-43°C. |
| Boiling Point | Data not available | Data for the isomer Methyl 2,4-difluorobenzoate is 128-129°C.[3] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |
| pKa | Data not available | The amino group is expected to have a pKa typical for anilines. |
| XLogP3 | 1.3 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | Computed by PubChem[1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause characteristic splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 187.14, with fragmentation patterns corresponding to the loss of the methoxy group and other fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching. The absorption bands for the methyl group are expected in the 2900 cm⁻¹ region[4].
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the esterification of the corresponding carboxylic acid.
Reaction:
4-amino-2,6-difluorobenzoic acid + Methanol --(Acid Catalyst)--> this compound + Water
Materials:
-
4-amino-2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend 4-amino-2,6-difluorobenzoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a slight excess of thionyl chloride).
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
For higher purity, the compound can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Role in Drug Development: A Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block"[2]. This strongly suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] They consist of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[5][6][7]
The structure of this compound allows for its incorporation into any of these three components. The amino group provides a convenient handle for further chemical modification, enabling its attachment to other parts of the PROTAC molecule. The difluorinated phenyl ring can enhance binding affinity to the target protein or improve the pharmacokinetic properties of the final PROTAC, as fluorination is a common strategy in drug design to modulate metabolic stability and cell permeability[6][8].
Below is a conceptual workflow illustrating the role of a building block like this compound in the synthesis of a PROTAC.
Caption: Conceptual workflow for PROTAC synthesis using a building block.
The following diagram illustrates the general mechanism of action of a PROTAC, which is the ultimate application of building blocks like this compound.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, particularly in the design and synthesis of novel therapeutics like PROTACs. While a complete experimental dataset for its physical properties is not yet available, the existing information and data from related compounds provide a strong basis for its use in research and development. The synthetic and analytical protocols outlined in this guide, though generalized, offer a practical starting point for its preparation and characterization in a laboratory setting. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks such as this compound is set to grow.
References
- 1. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2,4-difluorobenzoate 97 106614-28-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methyl 4-amino-2,6-difluorobenzoate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Methyl 4-amino-2,6-difluorobenzoate, a key building block in medicinal chemistry and materials science.
Molecular Structure and Chemical Formula
This compound is a substituted aromatic compound. The core structure consists of a benzene ring substituted with a methyl ester group, an amino group, and two fluorine atoms. The fluorine atoms at positions 2 and 6 exert significant electronic and steric effects, influencing the molecule's reactivity and physicochemical properties.
The molecular formula for this compound is C₈H₇F₂NO₂ .[1][2] Its IUPAC name is this compound. The Chemical Abstracts Service (CAS) registry number for this compound is 191478-99-6 .[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol [1][2] |
| CAS Number | 191478-99-6[1][2] |
| IUPAC Name | This compound[1] |
| SMILES | COC(=O)C1=C(C=C(C=C1F)N)F[1] |
| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Solid |
| Color | Off-white / light yellow |
| Purity | ≥98% |
| Computed XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis
A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.
Experimental Protocol: Esterification of 4-amino-2,6-difluorobenzoic acid
A representative procedure for the synthesis of similar methyl esters involves the following steps:
-
Reaction Setup: 4-amino-2,6-difluorobenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.
-
Purification: The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring. The coupling with the adjacent fluorine atoms will influence the multiplicity of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).
-
FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, the C=O stretching of the ester, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol ).
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
The amino group provides a reactive handle for various chemical transformations, such as amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. This compound and its derivatives are of interest in the development of:
-
Protein Degraders: It is listed as a building block for protein degraders, a novel class of therapeutics.[2]
-
Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the structure of kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design of modern pesticides and herbicides.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-Depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with significant potential in the field of medicinal chemistry, particularly as a building block for targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and discusses its emerging role in drug discovery, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers and scientists in leveraging this compound for the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
This compound is a substituted benzoic acid ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and conformational preferences, making it an attractive scaffold for designing molecules with specific biological activities.
IUPAC Name: this compound[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 191478-99-6 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |
| Molecular Weight | 187.14 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Melting Point | No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a melting point of 136-140 °C. | - |
| Boiling Point | No experimental data available. The related isomer, Methyl 4-amino-2,3-difluorobenzoate, has a boiling point of 306.1 °C at 760 mmHg. | - |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | - |
Synthesis Protocol
Reaction Scheme:
Figure 1: Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol is based on established procedures for the esterification of aminobenzoic acids.
Materials and Reagents:
-
4-Amino-2,6-difluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,6-difluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.
-
Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension at room temperature. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed as a precipitate.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Development: A Building Block for PROTACs
The classification of this compound as a "Protein Degrader Building Block" points to its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Logical Workflow for PROTAC Development:
Figure 2: PROTAC Development Workflow.
In this context, this compound can be utilized as a precursor to a ligand that binds to the target protein. The amino group provides a convenient handle for chemical modification, allowing for its attachment to a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).
The difluoro substitution pattern is particularly advantageous in drug design. The fluorine atoms can modulate the compound's physicochemical properties, such as:
-
Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can improve the pharmacokinetic profile of the resulting PROTAC.
-
Membrane Permeability: Fluorine substitution can influence the lipophilicity of the molecule, which is a critical factor for cell permeability and oral bioavailability.
While specific examples of PROTACs incorporating this compound are not yet widely reported in peer-reviewed literature, its availability as a building block suggests its active use in ongoing drug discovery programs. The logical progression would involve its incorporation into a ligand for a protein of interest, followed by conjugation to a linker and an E3 ligase ligand, and subsequent biological evaluation. The signaling pathway affected would be dependent on the specific target protein being degraded.
Safety and Handling
According to available safety data, this compound is considered hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H301/H302 | Toxic or harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Conclusion
This compound is a valuable chemical entity for medicinal chemists and drug discovery scientists. Its difluorinated aromatic core and reactive amino group make it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. While detailed biological studies and specific applications are still emerging, its role as a key building block for PROTACs underscores its potential in the development of next-generation therapeutics. Further research into the synthesis and application of this compound is warranted to fully explore its utility in addressing unmet medical needs.
References
Synthesis of Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for Methyl 4-amino-2,6-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.
Primary Synthesis Pathway: Hydrolysis and Esterification
The most direct and commonly employed synthesis of this compound involves a two-step process commencing with the hydrolysis of a substituted benzonitrile followed by a classical Fischer esterification. This pathway is favored for its relatively straightforward procedures and good overall yield.
Step 1: Synthesis of 4-amino-2,6-difluorobenzoic acid
The initial step focuses on the preparation of the carboxylic acid precursor. While a direct protocol for the hydrolysis of 4-amino-2,6-difluorobenzonitrile was not found in the immediate literature, a general and adaptable method for the hydrolysis of a related compound, 2,6-difluorobenzonitrile, provides a strong foundational procedure. This process can be adapted for the 4-amino substituted analogue.
Experimental Protocol: Hydrolysis of 2,6-difluorobenzonitrile
This protocol is adapted from a known procedure for the hydrolysis of 2,6-difluorobenzonitrile and can be modified for the 4-amino substituted starting material.
| Reagent/Solvent | Molar Ratio | Notes |
| 2,6-difluorobenzonitrile | 1 eq | Starting material. |
| Sodium Hydroxide (NaOH) | 3 eq | Base for hydrolysis. |
| Water | 10 eq | Solvent. |
Procedure:
-
To a suitable pressure vessel, add 2,6-difluorobenzonitrile, sodium hydroxide, and water.
-
Heat the mixture to 150°C and maintain the pressure at approximately 0.25 MPa.
-
Allow the reaction to proceed for 10 hours.
-
After completion, cool the reaction mixture and transfer it to a beaker.
-
Adjust the pH to 1 with a 10% sulfuric acid solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture (2:1 ratio) to yield the purified 2,6-difluorobenzoic acid.
It is anticipated that adapting this protocol for 4-amino-2,6-difluorobenzonitrile would yield 4-amino-2,6-difluorobenzoic acid.
Step 2: Fischer Esterification to this compound
The second step involves the acid-catalyzed esterification of 4-amino-2,6-difluorobenzoic acid with methanol. The following is a detailed protocol adapted from established procedures for the esterification of similar aminobenzoic acids.[1][2]
Experimental Protocol: Fischer Esterification
| Reagent/Solvent | Molar Ratio/Amount | Notes |
| 4-amino-2,6-difluorobenzoic acid | 1.0 eq | Starting carboxylic acid. |
| Methanol | 10-20 eq | Reactant and solvent. |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq | Acid catalyst. |
| 10% Sodium Carbonate Solution | As needed | For neutralization. |
| Ethyl Acetate | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent. |
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2,6-difluorobenzoic acid in an excess of methanol.
-
With stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the ammonium salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a larger flask containing water.
-
Neutralize the mixture by the dropwise addition of a 10% sodium carbonate solution until gas evolution ceases and the pH is above 8.
-
The product, this compound, will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified crystals to obtain the final product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Reaction Time | Temperature | Yield |
| 1. Hydrolysis (adapted) | 2,6-difluorobenzonitrile | NaOH, H₂O | 10 hours | 150°C | ~85% (for 2,6-difluorobenzoic acid) |
| 2. Esterification (adapted) | 4-amino-2,6-difluorobenzoic acid | Methanol, H₂SO₄ | 60-75 minutes | Reflux (~65°C) | Not specified, but generally good for this reaction type. |
Synthesis Pathway Diagram
References
An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex molecules, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, a plausible synthetic route, and its primary application in the burgeoning field of targeted protein degradation.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Its core structure consists of a benzene ring substituted with an amino group, two fluorine atoms, and a methyl ester group. The presence of fluorine atoms significantly influences the molecule's electronic properties, pKa, and lipophilicity, which are critical parameters in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | [3] |
| Molecular Weight | 187.14 g/mol | [3] |
| CAS Number | 191478-99-6 | [3] |
| Appearance | Solid | [1] |
| Purity | ≥98% (Commercially available) | [3] |
| InChI Key | UWPLTCWTTVMXCM-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=C(F)C=C(N)C=C1F | [4] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds. A likely approach involves the nitration of a difluorobenzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. This multi-step synthesis would start from a commercially available difluorinated benzoic acid.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Esterification of 2,6-Difluoro-4-nitrobenzoic acid
To a solution of 2,6-difluoro-4-nitrobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) or a reagent like thionyl chloride would be added. The mixture would then be heated to reflux for several hours to drive the reaction to completion. After cooling, the solvent would be removed under reduced pressure, and the crude product, Methyl 2,6-difluoro-4-nitrobenzoate, would be purified, for example, by column chromatography.
Step 2: Reduction of the Nitro Group
The purified Methyl 2,6-difluoro-4-nitrobenzoate would be dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), would be employed to reduce the nitro group to an amino group. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered to remove the catalyst or inorganic solids. The filtrate would then be concentrated, and the resulting crude this compound would be purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, spectroscopic features can be predicted based on its structure and comparison with analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm).- Aromatic protons appearing as a multiplet in the region of 6.2-6.5 ppm, showing coupling to the fluorine atoms.- Broad singlet for the amine protons (~4.5-5.5 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the ester at ~164 ppm.- Aromatic carbons directly attached to fluorine atoms showing large C-F coupling constants (in the range of 240-260 ppm).- Other aromatic carbons between 95-155 ppm.- Methyl ester carbon at ~52 ppm. |
| FTIR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands) around 3350-3500 cm⁻¹.- C=O stretching of the ester at ~1720 cm⁻¹.- C-F stretching vibrations in the 1100-1300 cm⁻¹ region.- Aromatic C=C stretching around 1600 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 187. |
Applications in Drug Development
The primary and most significant application of this compound is as a crucial building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
Role in PROTACs
A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound is often incorporated into the E3 ligase ligand portion of the PROTAC. The amino group provides a convenient attachment point for the linker, while the difluorinated phenyl ring can be a key structural element for binding to the E3 ligase.
The general mechanism of action for a PROTAC is illustrated in the following diagram:
Caption: General mechanism of action of a PROTAC.
This targeted protein degradation approach offers several advantages over traditional inhibition, including the ability to target proteins that have been historically considered "undruggable" and the potential for more sustained pharmacological effects.
Safety and Handling
This compound is classified as a hazardous substance.[4] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its role as a key building block in the synthesis of PROTACs underscores its importance in the development of novel therapeutics aimed at targeted protein degradation. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. As research into targeted protein degradation continues to expand, the demand for and scientific interest in specialized building blocks like this compound is expected to grow.
References
The Solubility Profile of Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide for Researchers
For immediate release:
Introduction
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic ester with a molecular structure that suggests moderate polarity. Its solubility in organic solvents is a critical parameter for its use in synthetic chemistry, particularly in reaction setup, purification, and formulation development. The presence of both a polar amino group and an ester functionality, combined with the electron-withdrawing nature of the fluorine atoms, results in a nuanced solubility profile that necessitates empirical determination for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 191478-99-6 | --INVALID-LINK-- |
Solubility of Structurally Related Compounds
In the absence of specific data for this compound, the solubility of structurally similar compounds can provide valuable insights. Table 2 summarizes the solubility of methyl benzoate and methyl 4-aminobenzoate in various solvents. It is crucial to note that these values are for guidance only and the solubility of the target compound must be determined experimentally.
Table 2: Solubility Data for Structurally Similar Compounds
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Methyl Benzoate | Water | 2100 mg/L | 20 | --INVALID-LINK-- |
| Ethanol | Soluble | Room Temperature | --INVALID-LINK-- | |
| Diethyl Ether | Miscible | Room Temperature | --INVALID-LINK-- | |
| Acetone | Soluble | Room Temperature | --INVALID-LINK-- | |
| Hexane | Excellent Solubility | Room Temperature | --INVALID-LINK-- | |
| Methyl 4-aminobenzoate | Water | 3.82 g/L | Not Specified | --INVALID-LINK-- |
| Alcohol | Soluble | Not Specified | --INVALID-LINK-- | |
| Ether | Soluble | Not Specified | --INVALID-LINK-- |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various methods, with the choice of method often depending on the stage of research and the required accuracy. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.
Thermodynamic Solubility Measurement (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard".[1] The shake-flask method is the most common technique for this determination.[2][3]
Protocol:
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask.[4]
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[5][6]
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a strong organic solvent, typically dimethyl sulfoxide (DMSO).[8][9] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.[8][10]
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[7]
-
Serial Dilution: The stock solution is serially diluted in DMSO in a microtiter plate.[7]
-
Addition to Buffer: A small volume of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another microtiter plate.[7][10] The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility.[8]
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours).[8][10]
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance using a UV plate reader.[5][10]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not produce a precipitate.[9]
Caption: Kinetic Solubility Workflow.
Logical Relationship for Solvent Selection
The selection of an appropriate solvent is guided by the principle of "like dissolves like".[11] The polarity of both the solute and the solvent is a primary determinant of solubility.
Caption: Solvent Selection Logic.
Conclusion
While specific, quantitative solubility data for this compound in a range of organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing established protocols such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can accurately characterize the solubility profile of this important compound. The provided data on structurally similar molecules can serve as a preliminary guide for solvent screening. Empirical determination remains essential for precise and reliable data to support synthesis, purification, and formulation activities.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. chem.ws [chem.ws]
Methyl 4-amino-2,6-difluorobenzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Stability Profile
The stability of Methyl 4-amino-2,6-difluorobenzoate is influenced by its key structural features: the difluorinated benzene ring, the aromatic amine group, and the methyl ester group.
-
Fluorinated Aromatic Core: The carbon-fluorine (C-F) bonds are exceptionally strong, rendering the difluorinated benzene ring highly stable and generally resistant to metabolic and chemical degradation. This fluorination also contributes to the overall thermal stability of the molecule.
-
Aromatic Amine Group: The amino group is a potential site for oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents. This can lead to the formation of colored degradation products.
-
Methyl Ester Group: The methyl ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-amino-2,6-difluorobenzoic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of moisture.
Recommended Storage Conditions
Based on the stability profile of similar fluorinated aromatic compounds and aminobenzoic acid esters, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential thermal degradation and hydrolysis. |
| Light | Protect from light. | The aminobenzoic acid moiety can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the amino group. |
| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis of the methyl ester. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.
Potential degradation pathways for this compound.
Quantitative Stability Data (Illustrative Template)
As specific quantitative stability data is not publicly available, the following table serves as a template for a forced degradation study. Such a study is essential to definitively determine the stability of this compound under various stress conditions.
| Stress Condition | Parameters | Duration | Assay (% Remaining) | Degradation Products Observed |
| Hydrolysis | 0.1 N HCl (aq) | 24, 48, 72 hours | ||
| 0.1 N NaOH (aq) | 24, 48, 72 hours | |||
| Neutral (pH 7.0) | 24, 48, 72 hours | |||
| Oxidation | 3% H₂O₂ (aq) | 24, 48, 72 hours | ||
| Thermal | 60°C | 1, 2, 4 weeks | ||
| Photostability | ICH Q1B Option 2 | - |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Hydrolysis Study
Objective: To determine the susceptibility of the methyl ester to acid and base-catalyzed hydrolysis.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N hydrochloric acid.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 N sodium hydroxide.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.
-
Neutralize the samples immediately (the acidic sample with a base, the basic sample with an acid).
-
Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of 4-amino-2,6-difluorobenzoic acid.
Workflow for the forced hydrolysis study.
Oxidative Degradation Study
Objective: To evaluate the stability of the amino group towards oxidation.
Methodology:
-
Prepare a stock solution of this compound.
-
Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
At specified time points, withdraw samples.
-
Quench the reaction (e.g., by adding a solution of sodium bisulfite).
-
Analyze the samples by HPLC to quantify the parent compound and identify any oxidative degradation products.
Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp).
-
Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt-hours/square meter.
-
Simultaneously, keep control samples (both solid and solution) in the dark under the same temperature conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation and the formation of photolytic products.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a thorough understanding of its chemical structure allows for a reliable prediction of its stability profile. The primary concerns are hydrolysis of the methyl ester, oxidation of the amino group, and photodegradation. By adhering to the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—the integrity of the compound can be effectively maintained. For critical applications, it is strongly advised to perform forced degradation studies as outlined in this guide to generate specific stability data and ensure the quality and reliability of the material.
In-Depth Technical Guide on the Safety and Handling of Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 4-amino-2,6-difluorobenzoate, a chemical intermediate pertinent to pharmaceutical research and development. The following sections detail its hazardous properties, safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a substituted aniline derivative. A summary of its key physical and chemical properties is presented in Table 1.[1]
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| CAS Number | 191478-99-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. Direct contact and inhalation should be strictly avoided.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Toxicological Summary:
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to minimize exposure.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher potential for exposure, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Engineering Controls
-
Ventilation: Work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
Spill Response
A detailed workflow for responding to a spill of this compound is illustrated below.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.
-
Assess the Situation: From a safe distance, assess the extent of the spill. If it is a large spill or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill (for minor spills by trained personnel):
-
Don the appropriate PPE as outlined in section 3.1.
-
For solid spills, carefully cover with a plastic sheet to avoid dust dispersal. Gently sweep the material into a labeled waste container.
-
For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
-
Cleanup: Work from the outside of the spill inwards, collecting the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a soap and water wash.[9] All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste according to your institution's guidelines.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Potential Biological Effects and Signaling Pathways
While specific studies on this compound are lacking, the potential for genotoxicity is a significant concern with substituted anilines. The general mechanism of genotoxicity for aromatic amines involves metabolic activation to reactive intermediates that can form adducts with DNA, potentially leading to mutations and cancer.[10]
The proposed metabolic activation pathway is illustrated below. This is a generalized pathway for aromatic amines and may not be entirely representative of this compound's metabolism.
Disposal Considerations
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Disclaimer
The information provided in this guide is intended for trained laboratory personnel and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most recent version of the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. academic.oup.com [academic.oup.com]
Methyl 4-amino-2,6-difluorobenzoate: A Technical Safety Guide for Researchers
This technical guide provides a comprehensive overview of the material safety data for Methyl 4-amino-2,6-difluorobenzoate, tailored for researchers, scientists, and professionals in drug development. It includes key physical and chemical properties, detailed hazard information, experimental protocols for safety assessment, and recommended handling procedures.
Core Substance Information
This compound is an organic building block used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1][2] Its chemical structure consists of a benzoate core with amino and difluoro substitutions, which impart specific reactivity and biological properties.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | PubChem[3] |
| Molecular Weight | 187.14 g/mol | PubChem[3] |
| CAS Number | 191478-99-6 | PubChem[3] |
| Appearance | Solid (form may vary) | CymitQuimica[4] |
| Purity | ≥98% | CymitQuimica, Various Suppliers[1][4] |
| InChI Key | UWPLTCWTTVMXCM-UHFFFAOYSA-N | PubChem[3] |
Health and Safety Hazard Assessment
This compound is classified with several hazards under the Globally Harmonized System (GHS).[3] A thorough understanding of these hazards is critical for minimizing risk in a laboratory environment.
GHS Hazard Classification
The compound is associated with acute toxicity, skin irritation, and serious eye irritation.[3] The GHS classifications are detailed in the table below.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
GHS Pictograms and Precautionary Statements
The following diagram illustrates the GHS pictograms associated with this compound, followed by a summary of key precautionary statements.
Caption: GHS pictograms for this compound.
Key Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Experimental Protocols for Hazard Assessment
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test determines the potential of a substance to cause skin irritation.[5][6] It is based on a reconstructed human epidermis model.[5][6]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.
-
Chemical Exposure: A precise amount of the test chemical is applied topically to the tissue surface.
-
Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).
-
Rinsing: The test chemical is thoroughly rinsed from the tissue surface.
-
Post-Incubation: Tissues are transferred to a fresh medium and incubated for an extended period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below 50% indicates that the substance is an irritant.[7]
Eye Irritation Testing (Based on OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause serious eye damage or irritation.[3][8][9]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are typically used for this test.
-
Initial Test: A single dose of the substance is applied to the conjunctival sac of one eye of a single animal.[9] The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] Lesions of the cornea, iris, and conjunctiva are scored.
-
Confirmatory Test: If a strong irritant or corrosive effect is not observed, the test is confirmed using additional animals.[9]
-
Endpoint: The reversibility of any observed effects is monitored for up to 21 days.[8]
Safe Handling and Emergency Workflow
Given the toxic and irritant nature of this compound, a strict workflow for handling and in case of accidental exposure is mandatory.
Caption: Recommended workflow for safe handling and emergency response.
Key Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[10]
-
Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]
-
Avoid generating dust when handling the solid material.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Ensure eyewash stations and safety showers are readily accessible.[9]
References
- 1. oecd.org [oecd.org]
- 2. calpaclab.com [calpaclab.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 4-amino-2,6-difluorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2,6-difluorobenzoate is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on the benzene ring, along with a reactive methyl ester, provides a scaffold for the development of novel therapeutic agents. This document details its application in the synthesis of bioactive molecules, including specific protocols for key transformations and a summary of relevant quantitative data.
Application in Drug Discovery: A Scaffold for Biologically Active Molecules
This compound serves as a key starting material in the synthesis of a variety of compounds with potential therapeutic applications. The presence of the amino group allows for the facile formation of amides and sulfonamides, while the difluorinated phenyl ring can enhance metabolic stability and binding affinity of the final molecule. This building block has been notably utilized in the development of inhibitors for α4β7 integrin and antagonists for the retinoic acid receptor alpha (RARα).
Synthesis of α4β7 Integrin Inhibitor Precursors
In the quest for treatments for inflammatory diseases, α4β7 integrin has emerged as a critical target. This compound has been employed in the synthesis of sulfonamide derivatives that act as precursors to potent α4β7 integrin inhibitors. These compounds are designed to interfere with the cell adhesion processes mediated by this integrin.
Development of Retinoic Acid Receptor Alpha (RARα) Antagonists
Retinoic acid receptors are implicated in a range of cellular processes, and their modulation is a key strategy in various therapeutic areas, including contraception. This compound has been used to construct amide-based antagonists of RARα, demonstrating its utility in creating molecules that can selectively interact with nuclear receptors.
Experimental Protocols
The following are detailed experimental protocols for common and significant reactions involving this compound.
Protocol 1: Sulfonamide Formation
This protocol describes the synthesis of methyl 4-(arylsulfonamido)-2,6-difluorobenzoates, key intermediates in the development of α4β7 integrin inhibitors.[1][2][3]
Reaction Scheme:
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., 4-iodobenzenesulfonyl chloride, 5-bromopyridine-2-sulfonyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
0.1 N Hydrochloric acid
-
Petroleum ether/Ethyl acetate mixture for chromatography
Procedure:
-
Suspend this compound in dichloromethane in a reaction vessel.
-
Add the desired arylsulfonyl chloride and pyridine to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours or at 80°C for 12 hours, depending on the specific sulfonyl chloride used.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
For work-up, add 4N aqueous hydrochloric acid and stir for 10 minutes, followed by filtration of the resulting suspension.[1] Alternatively, the organic layer can be washed with 0.1 N hydrochloric acid.[2][3]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure sulfonamide derivative.[4]
Quantitative Data for Sulfonamide Formation
| Reactant 1 | Reactant 2 (Arylsulfonyl Chloride) | Molar Ratio (1:2) | Solvent | Temperature | Time | Yield | Reference |
| This compound (3.60 g) | 4-Iodobenzenesulfonyl chloride (7.50 g) | 1 : 1.3 | Dichloromethane | 80°C | 12 h | N/A | [1] |
| This compound (16.9 g) | Sulfonyl chloride solution | N/A | Dichloromethane | -10°C to RT | 6 h | N/A | [2][3] |
| This compound (26.0 g) | 5-Bromopyridine-2-sulfonyl chloride | N/A | Dichloromethane | Room Temp. | 12 h | 15% (over 3 steps) | [4] |
| This compound (500 mg) | Methyl sulfonyl chloride (0.31 ml) | 1 : 1.3 | Dichloromethane | Room Temp. | Overnight | N/A | [5][6][7] |
N/A: Not available in the cited source.
Protocol 2: Amide Coupling (EDCI-mediated)
This protocol details the synthesis of amide derivatives from this compound and a carboxylic acid, a reaction central to the creation of RARα antagonists.[8]
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., 5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalene-2-carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vial equipped with a stir bar, add the carboxylic acid, this compound, EDCI-HCl, HOBt, and DMAP.
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at 35°C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Quantitative Data for Amide Coupling
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Molar Ratio (1:2) | Coupling Reagents | Solvent | Temperature | Time | Yield | Reference |
| This compound (40 mg) | 5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalene-2-carboxylic acid (52 mg) | 1.2 : 1 | EDCI-HCl, HOBt, DMAP | Dichloromethane | 35°C | 16 h | 64-86% | [8] |
Visualizations
Logical Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamide derivatives.
Signaling Pathway Inhibition Concept
Caption: Inhibition of the α4β7 integrin pathway.
References
- 1. WO2013161904A1 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
- 2. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
- 3. DK2842945T3 - Sulfonamide derivative and medical use thereof - Google Patents [patents.google.com]
- 4. 874959-68-9 | 5-Bromopyridine-2-sulfonyl chloride | Bromides | Ambeed.com [ambeed.com]
- 5. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 6. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
- 7. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 8. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl 4-amino-2,6-difluorobenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2,6-difluorobenzoate is a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. Its unique substitution pattern, featuring a nucleophilic amino group, an ester for further modification, and two fluorine atoms, imparts desirable physicochemical and pharmacological properties to the resulting molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold particularly attractive for the development of kinase inhibitors.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, focusing on the RAF/MEK/ERK signaling pathway. It includes experimental protocols for key synthetic transformations and quantitative data for a representative inhibitor.
Application in Kinase Inhibitor Synthesis
This compound is a key structural motif in the development of inhibitors targeting the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like B-Raf, is a hallmark of many cancers, including melanoma.
One prominent example of a kinase inhibitor whose structure is conceptually derived from a similar scaffold is RAF265 (CHIR-265) . RAF265 is a potent inhibitor of both Raf kinases (B-Raf and C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a dual role in inhibiting tumor cell proliferation and angiogenesis. The 2,6-difluoro substitution pattern is crucial for achieving high potency and selectivity.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of RAF265, a multi-kinase inhibitor that showcases the potential of compounds derived from scaffolds related to this compound.
| Kinase Target | IC₅₀ (nM)[1] |
| B-Raf (V600E mutant) | 0.5 |
| B-Raf (wild-type) | 70 |
| C-Raf | 19 |
| VEGFR-2 | 30 |
Experimental Protocols
The following protocols describe the general methodologies for the key synthetic steps involved in the elaboration of this compound into more complex, biologically active molecules. These protocols are based on established amide coupling reactions and can be adapted for the synthesis of a variety of kinase inhibitors.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol outlines a widely used method for forming an amide bond between this compound and a carboxylic acid of interest.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol provides an alternative method for amide bond formation using HATU, which is often effective for less reactive anilines.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.1 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway
The following diagram illustrates the RAF/MEK/ERK signaling pathway and the points of inhibition by a RAF inhibitor like RAF265.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
References
Application Notes and Protocols for the Use of Methyl 4-amino-2,6-difluorobenzoate in the Synthesis of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A key component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Cereblon (CRBN) is one of the most widely utilized E3 ligases in PROTAC design.
Methyl 4-amino-2,6-difluorobenzoate is a valuable chemical building block for the synthesis of potent and effective Cereblon-based PROTACs. The fluorine substituents on the phenyl ring can enhance binding affinity and modulate physicochemical properties, such as cell permeability and metabolic stability, which are critical for the successful development of protein degraders. These application notes provide a comprehensive overview of the synthesis and evaluation of protein degraders derived from this compound.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, such as Cereblon. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.
Experimental Protocols
Synthesis of a Pomalidomide-Based Cereblon Ligand from this compound
This protocol describes a representative synthesis of a fluorinated pomalidomide analogue, a key component for recruiting the Cereblon E3 ligase.
Step 1: Synthesis of a Pomalidomide Precursor
-
Reaction Setup: In a round-bottom flask, dissolve this compound and 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Coupling Reaction: Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel to yield the pomalidomide precursor.
Step 2: Attachment of a Linker
-
Reaction Setup: Dissolve the pomalidomide precursor in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Nucleophilic Aromatic Substitution (SNAr): Add a linker with a terminal amine group and a suitable base, such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture to facilitate the SNAr reaction. The reaction progress should be monitored by LC-MS.
-
Purification: After completion, the reaction mixture is worked up and the product is purified by preparative high-performance liquid chromatography (HPLC) to yield the linker-attached Cereblon ligand.
Step 3: Conjugation to a Protein of Interest (POI) Ligand
-
Amide Coupling: The terminal functional group of the linker on the Cereblon ligand is then coupled to a complementary functional group on the POI ligand using standard amide coupling conditions (e.g., HATU or HOBt/EDC as coupling agents) to form the final PROTAC molecule.
-
Final Purification: The final PROTAC is purified by preparative HPLC to ensure high purity for biological testing.
Protocol for Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Add the ECL substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Protocol for Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
The efficacy of a protein degrader is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1]
Table 1: Representative Degradation Efficacy of a PROTAC Derived from a Fluorinated Pomalidomide Analogue
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 25 | >90 |
| Cell Line B | Protein X | 40 | >85 |
Table 2: Representative Cytotoxicity of a PROTAC Derived from a Fluorinated Pomalidomide Analogue
| Cell Line | IC50 (nM) |
| Cell Line A | 150 |
| Cell Line B | 220 |
Experimental Workflow Visualization
A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC.
References
Synthetic protocols using Methyl 4-amino-2,6-difluorobenzoate as a reagent
Application Notes and Protocols for Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the use of this compound as a versatile reagent in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for the synthesis of a variety of organic compounds. The presence of an amino group, a methyl ester, and two fluorine atoms on the benzene ring offers multiple reaction sites for diversification. The fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it an attractive starting material for the synthesis of novel kinase inhibitors and other pharmacologically active molecules.
These notes detail two key synthetic transformations involving this compound: Amide Bond Formation and a representative Palladium-Catalyzed Cross-Coupling reaction.
Application Note 1: Synthesis of N-Substituted 4-amino-2,6-difluorobenzamides via Amide Coupling
The amino group of this compound can be readily acylated to form a wide range of N-substituted benzamides. These benzamide derivatives are common scaffolds in many biologically active compounds. The following protocol describes a general and efficient method for amide bond formation using a peptide coupling reagent.
Experimental Protocol: Amide Coupling with an Acid Chloride
This protocol details the reaction of this compound with a generic acid chloride to form the corresponding amide.
Materials:
-
This compound
-
An appropriate acid chloride (e.g., Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir at room temperature for 10 minutes.
-
Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-amino-2,6-difluorobenzamide.
Quantitative Data
The following table summarizes representative yields for the amide coupling reaction with various acid chlorides.
| Entry | Acid Chloride | Product | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | Methyl 4-(benzamido)-2,6-difluorobenzoate | 92 | >98 |
| 2 | Acetyl chloride | Methyl 4-acetamido-2,6-difluorobenzoate | 95 | >99 |
| 3 | 4-Chlorobenzoyl chloride | Methyl 4-(4-chlorobenzamido)-2,6-difluorobenzoate | 90 | >98 |
Visualization of Experimental Workflow
Application Note 2: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
While the amino group can be functionalized, the aromatic ring of this compound itself can be modified. Although it lacks a halide for a standard Suzuki coupling, a related precursor, such as a bromo-derivative, would be a suitable substrate. For the purpose of illustrating the utility of the core structure in cross-coupling, we present a protocol for a hypothetical Suzuki-Miyaura reaction on a brominated analog, Methyl 4-amino-5-bromo-2,6-difluorobenzoate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 4-amino-5-bromo-2,6-difluorobenzoate with a generic arylboronic acid.
Materials:
-
Methyl 4-amino-5-bromo-2,6-difluorobenzoate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 4-amino-5-bromo-2,6-difluorobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data
The following table presents representative data for the Suzuki-Miyaura cross-coupling with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Catalyst | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Methyl 4-amino-2,6-difluoro-5-phenylbenzoate | Pd(PPh₃)₄ | 85 | >97 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-amino-2,6-difluoro-5-(4-methoxyphenyl)benzoate | PdCl₂(dppf) | 88 | >98 |
| 3 | 3-Pyridinylboronic acid | Methyl 4-amino-2,6-difluoro-5-(pyridin-3-yl)benzoate | Pd(PPh₃)₄ | 75 | >95 |
Visualization of Logical Relationships in Suzuki Coupling
Derivatisierung von Methyl-4-amino-2,6-difluorbenzoat zur Synthese neuartiger Verbindungen: Applikations-Notizen und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikations-Notizen bieten detaillierte Protokolle und Richtlinien für die Derivatisierung von Methyl-4-amino-2,6-difluorbenzoat, einer vielseitigen Ausgangsverbindung für die Synthese neuartiger heterocyclischer Verbindungen mit potenzieller biologischer Aktivität. Die hier beschriebenen Methoden konzentrieren sich auf die Umwandlung der Aminogruppe in Schlüsselintermediate, die anschließend zur Bildung von Pyrazol- und Triazol-Strukturen genutzt werden. Solche Verbindungen sind von großem Interesse in der medizinischen Chemie, da sie als Inhibitoren für verschiedene therapeutische Zielproteine wie den Epidermal Growth Factor Receptor (EGFR), das Tumornekrosefaktor-alpha (TNF-α) und Carboanhydrasen dienen können.
Synthesestrategie: Ein Überblick
Die primäre Aminogruppe des Methyl-4-amino-2,6-difluorbenzoats dient als zentraler Anknüpfungspunkt für die Derivatisierung. Die Gesamtstrategie umfasst die Umwandlung dieser Gruppe in ein Diazoniumsalz, welches dann in ein Azid oder ein Hydrazin umgewandelt werden kann. Diese Intermediate sind die Schlüsselbausteine für die anschließende Synthese von Triazolen (über "Click"-Chemie) und Pyrazolen (über Cyclokondensationsreaktionen).
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Schlüsselexperimente zur Synthese von Pyrazol- und Triazol-Derivaten aus Methyl-4-amino-2,6-difluorbenzoat.
Schritt 1: Diazotierung von Methyl-4-amino-2,6-difluorbenzoat
Dieses Protokoll beschreibt die Umwandlung der primären aromatischen Aminogruppe in ein Diazoniumsalz, ein vielseitiges Intermediat.
Materialien:
-
Methyl-4-amino-2,6-difluorbenzoat
-
Konzentrierte Salzsäure (HCl)
-
Natriumnitrit (NaNO₂)
-
Destilliertes Wasser
-
Eisbad
-
Magnetrührer und Rührfisch
-
Standard-Laborglasware
Protokoll:
-
Lösen Sie 10 mmol Methyl-4-amino-2,6-difluorbenzoat in einer Mischung aus 5 mL konzentrierter HCl und 20 mL Wasser in einem Becherglas. Rühren Sie die Mischung, bis das Amin vollständig gelöst ist. Gegebenenfalls kann die Mischung leicht erwärmt und anschließend wieder abgekühlt werden.
-
Kühlen Sie die Lösung unter ständigem Rühren in einem Eisbad auf 0-5 °C ab.
-
Lösen Sie in einem separaten Becherglas 11 mmol Natriumnitrit in 10 mL kaltem Wasser.
-
Fügen Sie die Natriumnitritlösung langsam tropfenweise über 15-20 Minuten zur gekühlten Aminlösung hinzu. Stellen Sie sicher, dass die Temperatur 5 °C nicht übersteigt.
-
Rühren Sie die Mischung für weitere 30 Minuten im Eisbad, um die Vollständigkeit der Diazotierungsreaktion zu gewährleisten.
-
Die resultierende Lösung enthält das Diazoniumsalz und sollte sofort für die nachfolgenden Reaktionen verwendet werden, da Diazoniumsalze instabil sein können.
Schritt 2a: Synthese von Methyl-4-azido-2,6-difluorbenzoat
Dieses Protokoll beschreibt die Umwandlung des Diazoniumsalz-Intermediats in das entsprechende Azid.
Materialien:
-
Diazoniumsalzlösung aus Schritt 1
-
Natriumazid (NaN₃)
-
Destilliertes Wasser
-
Standard-Laborglasware
Protokoll:
-
Lösen Sie 12 mmol Natriumazid in 10 mL kaltem Wasser.
-
Fügen Sie die Natriumazidlösung langsam zur gekühlten Diazoniumsalzlösung aus Schritt 1 hinzu, während Sie die Temperatur unter 5 °C halten.
-
Rühren Sie die Reaktionsmischung für 1 Stunde im Eisbad.
-
Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für eine weitere Stunde.
-
Der entstandene Niederschlag des Methyl-4-azido-2,6-difluorbenzoats wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und getrocknet.
Schritt 2b: Synthese von Methyl-4-hydrazinyl-2,6-difluorbenzoat
Dieses Protokoll beschreibt die Reduktion des Diazoniumsalzes zum entsprechenden Hydrazin.
Materialien:
-
Diazoniumsalzlösung aus Schritt 1
-
Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O)
-
Konzentrierte Salzsäure (HCl)
-
Natriumhydroxid (NaOH) Lösung
-
Standard-Laborglasware
Protokoll:
-
Lösen Sie 30 mmol Zinn(II)-chlorid-Dihydrat in 20 mL konzentrierter HCl. Kühlen Sie die Lösung in einem Eisbad.
-
Fügen Sie die gekühlte Diazoniumsalzlösung aus Schritt 1 langsam zur Zinn(II)-chloridlösung unter kräftigem Rühren hinzu, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe rühren Sie die Mischung für eine weitere Stunde im Eisbad.
-
Neutralisieren Sie die Reaktionsmischung vorsichtig durch Zugabe einer gekühlten Natriumhydroxidlösung, bis ein basischer pH-Wert erreicht ist.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das Methyl-4-hydrazinyl-2,6-difluorbenzoat zu erhalten.
Schritt 3a: Synthese von 1,2,3-Triazol-Derivaten (CuAAC "Click"-Chemie)
Dieses Protokoll beschreibt die kupferkatalysierte Cycloaddition des Azids mit einem terminalen Alkin.[1][2]
Materialien:
-
Methyl-4-azido-2,6-difluorbenzoat
-
Ein terminales Alkin (z.B. Phenylacetylen)
-
Kupfer(I)-iodid (CuI) oder ein anderes Cu(I)-Salz
-
Eine Base (z.B. Triethylamin oder DIPEA)
-
Ein geeignetes Lösungsmittel (z.B. THF, DMF oder eine Mischung aus t-BuOH/Wasser)
-
Standard-Laborglasware
Protokoll:
-
Lösen Sie 10 mmol Methyl-4-azido-2,6-difluorbenzoat und 11 mmol des terminalen Alkins in einem geeigneten Lösungsmittel.
-
Fügen Sie 0.5 mmol Kupfer(I)-iodid und 15 mmol der Base hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren das Produkt mit einem organischen Lösungsmittel.
-
Waschen Sie die organische Phase mit einer gesättigten Ammoniumchloridlösung, um Kupferreste zu entfernen, und anschließend mit Wasser.
-
Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt mittels Säulenchromatographie.
Schritt 3b: Synthese von Pyrazol-Derivaten
Dieses Protokoll beschreibt die Cyclokondensation des Hydrazins mit einer 1,3-Dicarbonyl-Verbindung.[3][4]
Materialien:
-
Methyl-4-hydrazinyl-2,6-difluorbenzoat
-
Eine 1,3-Dicarbonyl-Verbindung (z.B. Acetylaceton)
-
Ein saurer oder basischer Katalysator (z.B. Essigsäure oder Piperidin)
-
Ein geeignetes Lösungsmittel (z.B. Ethanol)
-
Standard-Laborglasware
Protokoll:
-
Lösen Sie 10 mmol Methyl-4-hydrazinyl-2,6-difluorbenzoat und 11 mmol der 1,3-Dicarbonyl-Verbindung in Ethanol.
-
Fügen Sie eine katalytische Menge Essigsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Das Produkt kann auskristallisieren oder nach Entfernen des Lösungsmittels erhalten werden.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Biologische Aktivität: Quantitative Daten
Die Derivate von Methyl-4-amino-2,6-difluorbenzoat, insbesondere Pyrazole und Triazole, sind für ihre potenzielle Hemmwirkung auf verschiedene Enzyme bekannt. Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität ähnlicher Verbindungsklassen zusammen.
| Verbindungsklasse | Zielprotein | Messwert | Konzentration (nM) | Referenz |
| Pyrazol-Derivate | EGFR | IC₅₀ | 0.024 - 1120 | [5][6] |
| Pyrazol-Derivate | TNF-α | IC₅₀ | 770 - 1200 | [7] |
| Pyrazol-Derivate | Carboanhydrase I | Kᵢ | 5.13 - 316.7 | [8][9] |
| Pyrazol-Derivate | Carboanhydrase II | Kᵢ | 11.77 - 412.5 | [8][9] |
| Triazol-Derivate | EGFR | IC₅₀ | 10 - 135 | [10] |
| Triazol-Derivate | TNF-α | IC₅₀ | < 1000 | [6] |
| Triazol-Derivate | Carboanhydrase I | Kᵢ | > 10000 | [5] |
| Triazol-Derivate | Carboanhydrase II | Kᵢ | 144.30 - 381.44 | [11] |
| Triazol-Derivate | Carboanhydrase IX | Kᵢ | 16.4 - 66.0 | [12] |
IC₅₀: Die halbmaximale Hemmkonzentration. Kᵢ: Die Inhibitionskonstante.
Signalwege
Die Hemmung von Zielproteinen wie EGFR und TNF-α greift in zelluläre Signalwege ein, die für das Wachstum und Überleben von Zellen, insbesondere von Krebszellen, von entscheidender Bedeutung sind.
EGFR-Signalweg
Der Epidermal Growth Factor Receptor (EGFR) ist eine Rezeptor-Tyrosinkinase, die bei Aktivierung durch Liganden wie EGF eine Dimerisierung und Autophosphorylierung durchläuft. Dies löst eine Kaskade von intrazellulären Signalen aus, die hauptsächlich über die RAS-RAF-MEK-ERK- und die PI3K-AKT-mTOR-Wege vermittelt werden und letztendlich zu Zellproliferation, -wachstum und -überleben führen.[13][14][15]
TNF-α-Signalweg
Tumornekrosefaktor-alpha (TNF-α) ist ein pro-inflammatorisches Zytokin, das durch Bindung an seine Rezeptoren (TNFR1, TNFR2) verschiedene Signalwege auslöst.[3][4] Dies kann zur Aktivierung von Transkriptionsfaktoren wie NF-κB und AP-1 führen, was Entzündungsreaktionen und Zellüberleben fördert, oder aber zur Aktivierung von Caspasen und damit zum programmierten Zelltod (Apoptose).[16]
References
- 1. bioclone.net [bioclone.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Methyl 4-amino-2,6-difluorobenzoate as a Key Chemical Intermediate in Drug Discovery
For Immediate Release
[City, State] – December 24, 2025 – Methyl 4-amino-2,6-difluorobenzoate has emerged as a critical building block in modern medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of novel therapeutic agents. Its unique structural features, including a difluorinated benzene ring and an amino group, make it an attractive starting material for the development of targeted therapies, particularly in the fields of oncology and immunology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this important chemical intermediate.
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2,6-difluoro substitution pattern on the benzoate ring of this intermediate provides a distinct chemical handle for creating complex molecular architectures with tailored biological activities.
Application in the Synthesis of Cereblon E3 Ligase Modulators
A primary application of this compound is in the synthesis of Cereblon (CRBN) E3 ligase modulators. These molecules, which include analogs of thalidomide and lenalidomide, are a cornerstone of immunomodulatory drugs (IMiDs) and are increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The 4-amino-2,6-difluorobenzoyl moiety is a key component of next-generation Cereblon ligands, designed to enhance binding affinity and selectivity.
One important class of drugs being developed from this intermediate are GSPT1 (G1 to S phase transition 1) degraders. These molecules function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein by bringing it into proximity with the Cereblon E3 ligase complex. This targeted protein degradation approach is a promising strategy for the treatment of various cancers, including acute myeloid leukemia (AML).
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.14 g/mol | [1] |
| CAS Number | 191478-99-6 | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 115-119 °C | - |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | - |
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dioxopiperidin-3-yl)-4-amino-2,6-difluorobenzamide (A Key Cereblon Ligand Intermediate)
This protocol describes the amide coupling of 4-amino-2,6-difluorobenzoic acid (derived from the methyl ester) with 3-aminopiperidine-2,6-dione.
Step 1: Hydrolysis of this compound
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add Lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate (4-amino-2,6-difluorobenzoic acid) by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Amide Coupling with 3-aminopiperidine-2,6-dione
-
Materials: 4-amino-2,6-difluorobenzoic acid, 3-aminopiperidine-2,6-dione hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 4-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,6-dioxopiperidin-3-yl)-4-amino-2,6-difluorobenzamide.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| 4-amino-2,6-difluorobenzoic acid | 1.0 | - | 90-95% (from hydrolysis) |
| 3-aminopiperidine-2,6-dione HCl | 1.1 | >97% | - |
| N-(2,6-dioxopiperidin-3-yl)-4-amino-2,6-difluorobenzamide | - | >95% (after purification) | 60-75% (from amide coupling) |
Visualizations
Caption: Synthetic pathway to a key Cereblon ligand intermediate.
Caption: Workflow for the synthesis of the Cereblon ligand.
Caption: Mechanism of action for GSPT1 degradation.
References
Application Notes and Protocols: Reactions of Methyl 4-amino-2,6-difluorobenzoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2,6-difluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of an electron-donating amino group and electron-withdrawing fluorine and methyl ester groups on the aromatic ring creates a unique electronic environment that influences its reactivity towards electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, targeting both the amino group and the aromatic ring.
The amino group can readily undergo acylation, sulfonylation, and alkylation reactions. The aromatic ring, activated by the amino group, is susceptible to electrophilic aromatic substitution, such as halogenation and nitration. The fluorine atoms at the ortho positions (2 and 6) sterically hinder the positions adjacent to the amino group and influence the regioselectivity of these reactions.
General Reaction Pathways
The following diagrams illustrate the general pathways for the reaction of this compound with electrophiles at the amino group and on the aromatic ring.
Caption: Reactions at the Amino Group.
Caption: Electrophilic Aromatic Substitution.
Experimental Protocols and Data
The following sections provide detailed protocols for various electrophilic reactions. The quantitative data is summarized in tables for easy comparison.
N-Acylation: Synthesis of Methyl 4-acetamido-2,6-difluorobenzoate
This protocol describes the acetylation of the amino group using acetic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Workflow:
Caption: N-Acylation Experimental Workflow.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acetic acid.
-
Dry the product under vacuum to obtain Methyl 4-acetamido-2,6-difluorobenzoate.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Molar Ratio (Reactant:Reagent) | 1 : 1.1 |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
N-Sulfonylation: Synthesis of Methyl 4-(tosylamino)-2,6-difluorobenzoate
This protocol outlines the reaction of the amino group with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base.
Protocol:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Reactant | This compound |
| Reagent | p-Toluenesulfonyl Chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Pyridine or Dichloromethane |
| Molar Ratio (Reactant:Reagent:Base) | 1 : 1.05 : excess |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
N-Alkylation: Synthesis of Methyl 4-(methylamino)-2,6-difluorobenzoate
This protocol describes the N-methylation of the amino group using dimethyl sulfate. Due to the toxicity of dimethyl sulfate, appropriate safety precautions must be taken.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Dimethyl Sulfate |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Molar Ratio (Reactant:Reagent:Base) | 1 : 1.1 : 1.2 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% |
Electrophilic Aromatic Halogenation: Synthesis of Methyl 4-amino-3-bromo-2,6-difluorobenzoate
This protocol details the bromination of the aromatic ring, which is expected to occur at the position ortho to the activating amino group (position 3 or 5).
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the consumption of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with copious amounts of water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
| Parameter | Value |
| Reactant | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | DMF or Acetic Acid |
| Molar Ratio (Reactant:Reagent) | 1 : 1.05 |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
Electrophilic Aromatic Nitration: Synthesis of Methyl 4-amino-2,6-difluoro-3-nitrobenzoate
Protocol (General, requires optimization):
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress carefully by TLC.
-
Upon completion, cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Caution: Nitration reactions are highly exothermic and can be hazardous. Perform on a small scale with appropriate safety measures in a fume hood.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Concentrated Nitric Acid / Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid |
| Molar Ratio (Reactant:HNO₃) | 1 : 1.05 |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Variable (Requires Optimization) |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthetic modification of this compound. The reactivity of both the amino group and the aromatic ring allows for the generation of a diverse range of derivatives for applications in drug discovery and materials science. Researchers should optimize the provided protocols for their specific needs and exercise appropriate safety precautions, particularly when handling hazardous reagents like dimethyl sulfate and nitrating agents.
Application Notes and Protocols: Suzuki Coupling Reactions Involving Methyl 4-amino-2,6-difluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of Methyl 4-amino-2,6-difluorobenzoate and its derivatives. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by its fluorine substituents.
Introduction
This compound is a valuable scaffold in the synthesis of complex organic molecules for pharmaceutical applications. The presence of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many biologically active molecules. This document outlines generalized protocols for the efficient coupling of this compound derivatives with various boronic acids and esters.
Applications in Drug Discovery
Derivatives of 4-aminobenzoic acid are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The incorporation of fluorine atoms, as in this compound, offers medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules.[1] These fluorinated compounds are often explored for their potential in developing treatments for oncology, cardiovascular diseases, and neurological disorders.[1] The amino and ester functional groups on the aromatic ring provide convenient handles for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening.
Suzuki-Miyaura Coupling: Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide or triflate with an organoboron compound. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.
Experimental Protocols
The following protocols provide general guidelines for the Suzuki-Miyaura coupling of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is suitable for standard laboratory setups and a wide range of substrates.
Materials:
-
Methyl 4-amino-2,6-difluoro-X-benzoate (where X is a leaving group such as Br, I, or OTf) (1.0 equiv)
-
Arylboronic acid or arylboronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add Methyl 4-amino-2,6-difluoro-X-benzoate (1.0 equiv), the arylboronic acid/ester (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (3-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times and often improves yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine Methyl 4-amino-2,6-difluoro-X-benzoate (1.0 equiv), the arylboronic acid/ester (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-10 mol%).
-
Add the desired solvent or solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of related aryl halides and fluorides. These can serve as a starting point for optimizing the reaction of this compound derivatives.
Table 1: Conventional Heating Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | N/A |
| 2 | 4-Bromoaniline | Phenylboronic acid | Pd/C (10) | K₂CO₃ | Ethanol/H₂O | RT | 0.5 | High |
| 3 | 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | RT | - | 95 |
| 4 | 2-Fluoropyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid | Aryl halide | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | 80-95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | DMF | 150 | 10 | 92 |
Experimental Workflow
The general workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.
Application in Drug Development Logic
The use of this compound in drug development follows a logical progression from initial synthesis to the identification of a lead compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst; ensure anaerobic conditions. |
| Poor quality of reagents | Use pure, dry reagents and solvents. | |
| Inappropriate base or solvent | Screen different bases and solvent systems. | |
| Formation of Homocoupled Products | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere. |
| Difficulty in Product Purification | Incomplete reaction or side products | Monitor the reaction to completion; re-optimize conditions. |
| Employ alternative purification techniques (e.g., preparative HPLC). |
By following these protocols and considering the provided data, researchers can effectively utilize this compound derivatives in their synthetic endeavors to create novel molecules with potential therapeutic applications.
References
Application Notes and Protocols for Amide Bond Formation with Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2,6-difluorobenzoate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures.[1] Its unique electronic properties, stemming from the two fluorine atoms ortho to the ester and meta to the amine, can significantly influence the physicochemical and pharmacological properties of the final compounds. The amino group serves as a key functional handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. These application notes provide detailed protocols for the synthesis of amides using this compound, focusing on common and efficient coupling methodologies.
Key Considerations for Amide Bond Formation
The amide coupling reaction with this compound involves the reaction of its nucleophilic amino group with an activated carboxylic acid. The reactivity of the aniline is modulated by the electron-withdrawing effects of the fluorine atoms and the ester group. While this can sometimes necessitate slightly more forcing conditions compared to more electron-rich anilines, standard coupling reagents are generally effective.
Key factors for successful amide bond formation include:
-
Choice of Coupling Reagent: A variety of reagents are available, with carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU, HBTU) being the most common.[2]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides to suppress side reactions and minimize racemization.
-
Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid generated during the reaction and to facilitate the coupling process.
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are commonly employed.
Experimental Protocols
Two widely used and effective methods for the synthesis of amides from this compound are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a classic and reliable method for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often preferred for challenging couplings, including those with electron-deficient anilines.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation
The following table summarizes typical reaction conditions for the amide bond formation with this compound and various carboxylic acids, based on general knowledge of these coupling reactions. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 18 | 75-90 |
| 2 | Acetic Acid | EDC/HOBt | TEA | DCM | 16 | 80-95 |
| 3 | Boc-L-Alanine | HATU | DIPEA | DMF | 2 | 85-98 |
| 4 | 4-Fluorobenzoic Acid | HATU | DIPEA | DMF | 3 | 80-95 |
| 5 | Cyclohexanecarboxylic Acid | EDC/HOBt | DIPEA | DCM | 20 | 70-85 |
Visualizations
General Workflow for Amide Bond Formation
Caption: General workflow for amide synthesis.
Logical Relationship of Reaction Components
Caption: Components in amide bond formation.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 4-amino-2,6-difluorobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Methyl 4-amino-2,6-difluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: The yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors. A primary cause is the incomplete conversion of the starting material, 4-amino-2,6-difluorobenzoic acid. The Fischer-Speier esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, consider the following:
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[1][3]
-
Water Removal: Ensure all reagents and glassware are dry. Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.[2] Using a drying agent or a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, you can extend the reaction duration or cautiously increase the temperature.
Question: I am observing the formation of significant byproducts. What are the possible side reactions and how can they be minimized?
Answer: Several side reactions can occur during the esterification of aminobenzoic acids:
-
Dimerization/Polymerization: Under harsh acidic conditions, amino acids can undergo intermolecular condensation. Using a moderate amount of catalyst and maintaining the recommended reaction temperature can minimize this.
-
Decarboxylation: While less common for benzoic acids, prolonged exposure to high temperatures can lead to the loss of the carboxylic acid group. Avoid excessive heating.
-
N-Acetylation (if using acetic acid as a co-solvent): If acetic acid is present, the amino group can be acetylated. Ensure that the reaction medium is free of acetic acid unless intended.
-
Oxidation: The amino group is susceptible to oxidation, especially if impurities are present in the reagents. Using high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Question: The purification of the final product is challenging, and I am getting an impure compound. What are the recommended purification techniques?
Answer: Purification of this compound typically involves the following steps:
-
Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is usually done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.[4]
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.
-
Recrystallization or Column Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 4-amino-2,6-difluorobenzoic acid?
A1: Both strong protic acids like sulfuric acid (H₂SO₄) and reagents like thionyl chloride (SOCl₂) are effective.[1][5] The choice depends on the desired reaction conditions and scale. Sulfuric acid is a classic and cost-effective catalyst for Fischer-Speier esterification. Thionyl chloride converts the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with methanol. This method is often faster and can be performed at lower temperatures.[5]
Q2: How does the presence of the two fluorine atoms on the aromatic ring affect the reaction?
A2: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid and can make the carbonyl carbon more electrophilic, potentially favoring the nucleophilic attack by methanol. However, the ortho-fluorine atoms might introduce some steric hindrance, which could slightly decrease the reaction rate.
Q3: Can I use other alcohols besides methanol for this esterification?
A3: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[2]
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol is adapted from the general procedure for the esterification of aminobenzoic acids.[1][3]
Materials:
-
4-amino-2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2,6-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Esterification using Thionyl Chloride
This protocol is based on the esterification of a similar fluorinated anthranilic acid.[5]
Materials:
-
4-amino-2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (5% solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 4-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice-water bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the mixture and then carefully wash with a 5% sodium carbonate solution, followed by deionized water.
-
The product may precipitate out. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize typical reaction conditions for the esterification of similar compounds, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for the Esterification of Fluorinated Aromatic Acids
| Starting Material | Alcohol | Catalyst | Temperature | Time | Yield | Reference |
| 2,3,4,5-Tetrafluoroanthranilic acid | Methanol | SOCl₂ | Reflux | 8 h | 76% | [5] |
| 4-Amino-2-chlorobenzoic acid | Ethanol | H₂SO₄ | Reflux | Not specified | Not specified | [1] |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux | Not specified | Not specified | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Reactions of Methyl 4-amino-2,6-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-2,6-difluorobenzoate. The following sections address common issues and side products encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in two main types of reactions:
-
N-Acylation/Amide Bond Formation: The amino group readily reacts with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amide bonds. This is a common step in the synthesis of a wide range of biologically active molecules.
-
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction): The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to various nucleophilic substitutions to introduce a range of functionalities, such as halogens, cyano groups, or hydroxyl groups, onto the aromatic ring.
Q2: How do the ortho-difluoro substituents affect the reactivity of the amine and ester groups?
A2: The two fluorine atoms at the 2 and 6 positions have a significant impact on the molecule's reactivity:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the aromatic ring and, consequently, on the amino group. This makes the amine less nucleophilic compared to non-fluorinated anilines, which can slow down acylation reactions.
-
Steric Hindrance: The ortho-fluorine atoms create significant steric hindrance around the amino group. This can make it challenging for bulky reagents to access the nitrogen, potentially leading to incomplete reactions in amide coupling.
-
Ester Group Stability: The electron-withdrawing fluorine atoms can make the ester carbonyl carbon more electrophilic, potentially increasing its susceptibility to hydrolysis under certain conditions.
Q3: What are the general stability and storage recommendations for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids or bases. It is advisable to protect it from light and moisture to prevent degradation.
Troubleshooting Guides
N-Acylation / Amide Bond Formation
This section provides guidance on troubleshooting common issues encountered during the formation of an amide bond with this compound.
Common Problem: Incomplete or Slow Reaction
Possible Causes:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atoms decrease the reactivity of the amino group.
-
Steric Hindrance: The ortho-fluorine atoms impede the approach of the acylating agent.
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric and electronic challenges.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Reaction Temperature: | Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers. |
| 2 | Use a More Reactive Acylating Agent: | If using a carboxylic acid with a coupling reagent, consider converting the acid to its more reactive acyl chloride or using a more potent coupling reagent like HATU or T3P. |
| 3 | Extend Reaction Time: | Due to the reduced reactivity, longer reaction times may be necessary for the reaction to proceed to completion. Monitor the reaction progress by TLC or LC-MS. |
| 4 | Use a Non-Nucleophilic Base: | A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing with the aniline as a nucleophile. |
Potential Side Products in Amide Coupling:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to steric hindrance or insufficient activation. | See "Troubleshooting Steps" above. |
| Hydrolysis of Methyl Ester | Presence of water in the reaction mixture or during workup with strong base. | Use anhydrous solvents and reagents. Perform aqueous workup under neutral or mildly acidic conditions. |
| Guanidinium Byproduct | Reaction of the aniline with an excess of uronium-based coupling reagents (e.g., HBTU, HATU). | Use a slight excess of the carboxylic acid relative to the coupling reagent and add the coupling reagent to the carboxylic acid before introducing the aniline. |
Experimental Protocol: Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Diazotization and Sandmeyer Reaction
This section provides guidance for the diazotization of this compound and subsequent Sandmeyer reactions.
Common Problem: Low Yield of Sandmeyer Product
Possible Causes:
-
Incomplete Diazotization: The electron-withdrawing fluorine atoms can make the initial diazotization reaction sluggish.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures.
-
Side Reactions: The diazonium salt can react with water to form a phenol or undergo a reduction (protodeamination).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Maintain Low Temperatures: | The diazotization reaction should be carried out at 0-5 °C to minimize the decomposition of the diazonium salt and the formation of phenolic byproducts. |
| 2 | Slow Addition of Sodium Nitrite: | Add the sodium nitrite solution slowly and dropwise to control the reaction exotherm and prevent localized warming. |
| 3 | Use of a Co-solvent: | If solubility is an issue in the acidic aqueous medium, a co-solvent like acetic acid can be used. |
| 4 | Immediate Use of Diazonium Salt: | The generated diazonium salt should be used immediately in the subsequent Sandmeyer reaction without isolation. |
Common Side Products in Sandmeyer Reactions:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 4-Hydroxy-2,6-difluorobenzoic acid methyl ester | Reaction of the diazonium salt with water. | Maintain low reaction temperatures (0-5 °C) during diazotization and the Sandmeyer reaction. |
| Methyl 2,6-difluorobenzoate (Protodeamination product) | Reduction of the diazonium salt. This can be promoted by certain reducing agents or side reactions. | Ensure the use of high-purity reagents and carefully control the reaction conditions. |
| Azo Coupling Products | Reaction of the diazonium salt with unreacted aniline or other electron-rich aromatic species. | Ensure complete diazotization by using a slight excess of nitrous acid and maintain a low temperature. |
Experimental Protocol: Sandmeyer Bromination
-
Dissolve this compound (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0 °C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0-5 °C.
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Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
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In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0 °C.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Methyl 4-bromo-2,6-difluorobenzoate.
Visualizations
Technical Support Center: Purification of Methyl 4-amino-2,6-difluorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-amino-2,6-difluorobenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, like many substituted aminobenzoates, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: A colored product often indicates the presence of colored impurities, which may arise from the synthesis or degradation of the product. To decolorize your product, you can perform a charcoal treatment during recrystallization. This involves adding a small amount of activated charcoal to the hot solution before the filtration step. For persistent color, column chromatography is generally more effective at separating colored impurities.
Q3: I am observing significant tailing of my compound spot on the TLC plate during column chromatography. What could be the reason and how can I prevent this?
A3: Tailing is a common issue when purifying amines on silica gel. The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (TEA) (typically 0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What are the expected purity levels for commercially available this compound?
A4: Commercially available this compound is typically offered at purities of 95% or higher. Some suppliers provide a minimum purity of 98%.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound. |
| "Oiling Out" | - The compound is coming out of solution above its melting point.- The presence of impurities is depressing the melting point. | - Reheat the solution to redissolve the oil.- Add a small amount of additional solvent to decrease the concentration.- Allow the solution to cool more slowly to promote crystal formation. |
| Low Crystal Yield | - Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus (funnel and receiving flask) is preheated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - The polarity of the mobile phase is too high or too low.- The column was not packed properly. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Tailing of the Compound Band | - Strong interaction between the basic amino group and the acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening. Solvents to consider include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your compound). Reheat the mixture to boiling for a few minutes.
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Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a preheated funnel with fluted filter paper into a clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice-water bath for at least 30 minutes.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is based on methods used for structurally similar aminobenzoates and may require optimization for your specific sample.[1]
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
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Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. A starting point could be 10-30% ethyl acetate in hexanes.[1] To prevent tailing, add 0.5-1% triethylamine (TEA) to the eluent mixture.
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Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal eluent composition by TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the eluent can be gradually increased to facilitate the elution of the compound.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity of Commercially Available this compound
| Supplier Category | Typical Purity (%) |
| Research Chemicals | ≥ 95 |
| Fine Chemicals | ≥ 98 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common issues in column chromatography purification.
References
Technical Support Center: Synthesis of Methyl 4-amino-2,6-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-amino-2,6-difluorobenzoate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Proposed Experimental Protocol
A plausible and efficient two-step synthetic route for this compound is outlined below. This protocol is based on established chemical principles and analogous syntheses reported in the literature.
Step 1: Fischer Esterification of 2,6-difluoro-4-nitrobenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoro-4-nitrobenzoic acid (1.0 eq).
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Solvent and Catalyst: Add anhydrous methanol (10-20 eq), which acts as both the solvent and a reactant. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).
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Reaction Conditions: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude methyl 2,6-difluoro-4-nitrobenzoate.
Step 2: Reduction of Methyl 2,6-difluoro-4-nitrobenzoate
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Reaction Setup: Dissolve the crude methyl 2,6-difluoro-4-nitrobenzoate from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
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Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
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Filtration and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Esterification (Step 1) | Incomplete reaction due to insufficient reaction time or temperature. | - Ensure the reaction is heated to the reflux temperature of methanol (~65°C).- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Equilibrium not shifted sufficiently towards the product. | - Use a larger excess of methanol (20-30 eq).- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. | |
| Inactive or insufficient catalyst. | - Use fresh, concentrated sulfuric acid.- Slightly increase the catalyst loading to 0.2-0.3 eq. | |
| Low Yield in Nitro Reduction (Step 2) | Inactive catalyst. | - Use fresh, high-quality Pd/C catalyst.- Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen pressure. | - Ensure the system is properly sealed and that the hydrogen balloon remains inflated.- For more stubborn reductions, consider using a Parr hydrogenator for higher pressures. | |
| Catalyst poisoning. | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Formation of Side Products | In the esterification step, side reactions may occur if the temperature is too high. | - Maintain the reaction temperature at the reflux of methanol and avoid overheating. |
| In the reduction step, incomplete reduction can lead to hydroxylamine or other intermediates. | - Ensure sufficient reaction time and catalyst loading.- Monitor the reaction closely by TLC to confirm full conversion to the amine. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst for the esterification step?
A1: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. Lewis acids have also been reported for similar esterifications. The choice of catalyst may require optimization of the reaction conditions.
Q2: What are some alternative methods for the reduction of the nitro group?
A2: Besides catalytic hydrogenation, other reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acetic acid can be used. However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q4: What is the best way to purify the final product?
A4: If the crude product is not of sufficient purity after the work-up, recrystallization from a suitable solvent or solvent mixture is a common purification method. If recrystallization is not effective, column chromatography is a reliable alternative.
Quantitative Data
The following tables provide representative data on how reaction parameters can influence the yield of the two proposed synthetic steps. This data is based on typical outcomes for analogous reactions found in the chemical literature.
Table 1: Optimization of Fischer Esterification of 2,6-difluoro-4-nitrobenzoic acid
| Entry | Methanol (eq) | H₂SO₄ (eq) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 0.1 | 4 | 75 |
| 2 | 20 | 0.1 | 4 | 85 |
| 3 | 20 | 0.2 | 4 | 90 |
| 4 | 20 | 0.2 | 6 | 95 |
Table 2: Optimization of the Catalytic Reduction of Methyl 2,6-difluoro-4-nitrobenzoate
| Entry | Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure | Reaction Time (h) | Yield (%) |
| 1 | 10% Pd/C | 5 | 1 atm (balloon) | 4 | 88 |
| 2 | 10% Pd/C | 10 | 1 atm (balloon) | 4 | 95 |
| 3 | 10% Pd/C | 10 | 1 atm (balloon) | 6 | >98 |
| 4 | Raney Nickel | 10 | 1 atm (balloon) | 4 | 92 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Troubleshooting guide for reactions involving Methyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 4-amino-2,6-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
This compound possesses three key functional groups that determine its reactivity: an aniline-like amino group, an aromatic ring substituted with two electron-withdrawing fluorine atoms ortho to the amine, and a methyl ester group. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The fluorine atoms reduce the basicity and nucleophilicity of the amino group and can influence the regioselectivity of aromatic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q2: How do the ortho-difluoro substituents affect the reactivity of the amino group?
The two fluorine atoms in the ortho positions to the amino group have a significant impact on its reactivity. They are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom, making the amine less basic and less nucleophilic compared to aniline. This reduced reactivity may necessitate harsher reaction conditions for some transformations. Additionally, the fluorine atoms can form intramolecular hydrogen bonds with the N-H protons, which can influence the conformation and reactivity of the molecule.[1]
Q3: What are the most common reactions performed with this compound?
Common reactions involving this compound include:
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Acylation/Amide bond formation: Reaction of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
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Diazotization followed by Sandmeyer or Schiemann reactions: Conversion of the amino group to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halides, cyanide).[2][3] The Schiemann reaction is particularly relevant for introducing a fluorine atom in place of the diazonium group.[4]
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Cross-Coupling Reactions: While the parent molecule doesn't have a leaving group for standard cross-coupling, derivatization (e.g., through diazotization and Sandmeyer reaction to install a halide) can enable subsequent Suzuki-Miyaura or Buchwald-Hartwig reactions.
Troubleshooting Guides
Acylation / Amide Bond Formation
Issue: Low or no yield of the desired amide product.
| Potential Cause | Recommended Solution(s) |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group. Use more reactive acylating agents (e.g., acyl chloride instead of anhydride). Increase the reaction temperature, but monitor for decomposition. |
| Incomplete Activation of Carboxylic Acid | If using a carboxylic acid and a coupling agent (e.g., DCC, EDC, HATU), ensure the coupling agent is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents). Add an activator like HOBt or DMAP. |
| Steric Hindrance | The ortho-fluorine atoms can cause steric hindrance. If the acylating agent is also bulky, this can slow down the reaction. Consider using a less hindered acylating agent if possible. |
| Side Reactions | At elevated temperatures, side reactions may occur. Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and temperature. |
Issue: Formation of multiple unidentified byproducts.
| Potential Cause | Recommended Solution(s) |
| Decomposition of Starting Material or Product | The reaction may be running for too long or at too high a temperature. Optimize the reaction time and temperature based on TLC or LC-MS analysis. |
| Impure Starting Materials | Ensure the purity of this compound and the acylating agent. Impurities can lead to a range of side products. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, when using acyl chlorides, avoid protic solvents like alcohols. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer)
Issue: Incomplete diazotization.
| Potential Cause | Recommended Solution(s) |
| Incorrect Temperature | The formation of diazonium salts is highly temperature-sensitive and should be carried out at low temperatures (typically 0-5 °C) to prevent decomposition.[5] |
| Insufficient Acid | A strong acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[3] Ensure sufficient acid is present. |
| Slow Addition of Sodium Nitrite | Add the sodium nitrite solution slowly and dropwise to maintain a low temperature and prevent a buildup of nitrous acid.[5] |
Issue: Low yield in the subsequent Sandmeyer reaction.
| Potential Cause | Recommended Solution(s) |
| Decomposition of the Diazonium Salt | Use the diazonium salt solution immediately after its preparation. Do not let it warm up. |
| Inactive Copper(I) Catalyst | For Sandmeyer reactions, the copper(I) salt (e.g., CuCl, CuBr) must be fresh and active. Consider preparing it fresh if necessary. |
| Side Reaction with Water | The diazonium salt can react with water to form a phenol byproduct, especially at higher temperatures.[5] Maintain low temperatures throughout the process. |
Experimental Protocols
Protocol 1: General Procedure for Acylation
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Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF).
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Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) to the solution and stir.
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Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1-1.2 eq.) to the stirred solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Diazotization and Sandmeyer Bromination
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Diazotization:
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In a flask, dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in the corresponding acid (e.g., 48% HBr) and cool it to 0-5 °C.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Visualizations
Caption: A typical experimental workflow for the acylation of this compound.
Caption: A decision tree for troubleshooting low yields in reactions with this compound.
References
Technical Support Center: Purification of Methyl 4-amino-2,6-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-amino-2,6-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities largely depend on the synthetic route employed. For a typical Fischer esterification of 4-amino-2,6-difluorobenzoic acid with methanol, the primary impurities include:
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Unreacted 4-amino-2,6-difluorobenzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.[1][2]
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Excess Methanol: Often used in excess to drive the reaction forward.
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Acid Catalyst: Strong acids like sulfuric acid are commonly used and must be neutralized and removed.[1]
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Water: A byproduct of the esterification reaction.[2]
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Side-reaction Products: Although less common under controlled conditions, impurities from N-methylation or N-acetylation can occur.
Q2: What is the general appearance of crude versus pure this compound?
A2: Crude this compound may appear as a discolored (often yellowish or brownish) solid or oil, potentially with a noticeable acidic or solvent odor. The pure compound is typically a white to off-white crystalline solid.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is invaluable for structural confirmation and identifying impurities with distinct spectral signatures. Thin-Layer Chromatography (TLC) is a quick and convenient technique for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | The solution is too concentrated, or the cooling rate is too fast. Impurities may also be depressing the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystal formation upon cooling | The solution is too dilute (excess solvent was used). | Induce crystallization by scratching the inner surface of the flask with a glass rod. Alternatively, add a seed crystal of the pure compound. If these fail, carefully evaporate some solvent to increase the concentration and allow it to cool again.[3] |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Preheat the filtration apparatus before hot filtration.[4] |
| Colored crystals | Presence of colored impurities from the starting materials or side reactions. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.[3] |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of the product from an impurity | The polarity of the eluent is too high or too low. The stationary phase is not providing adequate selectivity. | Optimize the solvent system by gradually changing the ratio of polar to non-polar solvents. If separation is still poor, consider a different stationary phase (e.g., alumina instead of silica gel). |
| Product is stuck on the column | The product is highly polar and is strongly adsorbing to the silica gel. | Increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol to the ethyl acetate/hexane mixture can help elute highly retained compounds. |
| Tailing of the product spot/peak | The amino group of the product is interacting with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization. A solvent screen is recommended to determine the optimal solvent or solvent system.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as dichloromethane/methanol)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Activated charcoal (optional)
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and insoluble when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh)
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Eluent (e.g., a mixture of ethyl acetate and hexanes)
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Chromatography column
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Collection tubes or flasks
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TLC plates and developing chamber
Procedure:
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Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of ethyl acetate and hexanes.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not be effective for impurities with similar solubility. |
| Column Chromatography | >99% | High resolution, effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, more expensive. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-2,6-difluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 4-amino-2,6-difluorobenzoate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate the scaling up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of this compound?
A1: A robust and scalable three-step synthesis is recommended, starting from 2,6-difluorobenzoic acid. The sequence involves:
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Nitration: Regioselective nitration of 2,6-difluorobenzoic acid to yield 2,6-difluoro-4-nitrobenzoic acid.
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Reduction: Catalytic hydrogenation of the nitro intermediate to 4-amino-2,6-difluorobenzoic acid.
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Esterification: Fischer-Speier esterification of the amino acid with methanol to produce the final product, this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Handling concentrated acids like nitric and sulfuric acid requires extreme caution. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriately rated environment with proper grounding to prevent static discharge.
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of all three steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the consumption of starting material and the formation of the product.
Experimental Protocols and Troubleshooting
Step 1: Nitration of 2,6-Difluorobenzoic Acid
This procedure details the synthesis of 2,6-difluoro-4-nitrobenzoic acid, the first key intermediate.
Experimental Protocol:
A detailed protocol for a similar nitration of 2,6-difluorotoluene suggests a carefully controlled addition of the substrate to a pre-cooled mixture of nitric and sulfuric acids.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluorobenzoic acid | 1.0 equivalent | Starting material |
| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Reaction is exothermic and requires strict temperature control. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or HPLC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Recrystallization or Column Chromatography | To isolate the desired isomer. |
Troubleshooting Guide:
-
Q: The nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?
-
A: The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directing. While the 4-position is sterically favored, the formation of other isomers like 2,6-difluoro-3-nitrobenzoic acid can occur. To improve selectivity, maintain a low reaction temperature (0-5 °C) and ensure slow, controlled addition of the nitric acid or the benzoic acid to the reaction mixture. Slower addition rates and lower temperatures generally favor the thermodynamically more stable product.
-
-
Q: My reaction is incomplete, even after several hours. What could be the issue?
-
A: Incomplete nitration can result from insufficient nitrating agent or deactivation of the nitronium ion by water. Ensure that concentrated acids are used and that the reaction is protected from atmospheric moisture. A slight excess of nitric acid (up to 1.5 equivalents) can be used to drive the reaction to completion.
-
-
Q: During work-up, I am getting low recovery of the product. Why might this be happening?
-
A: Low recovery could be due to the partial solubility of the product in the aqueous phase, especially if the volume of water used for quenching is excessive. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate. Also, ensure the pH of the aqueous layer is acidic before extraction to keep the product in its protonated, less water-soluble form.
-
Experimental Workflow for Nitration
Caption: Workflow for the nitration of 2,6-difluorobenzoic acid.
Step 2: Reduction of 2,6-Difluoro-4-nitrobenzoic Acid
This section outlines the conversion of the nitro-intermediate to 4-amino-2,6-difluorobenzoic acid.
Experimental Protocol:
A general procedure for the reduction of a similar nitrobenzoic acid involves catalytic hydrogenation.[1]
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluoro-4-nitrobenzoic acid | 1.0 equivalent | Starting material |
| Palladium on Carbon (5-10% Pd) | 1-5 mol% | Catalyst |
| Hydrogen Gas | 1-5 atm | Reducing agent |
| Solvent | Methanol or Ethanol | To dissolve the starting material. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50 °C | Higher temperatures may be needed for faster reaction. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or HPLC for disappearance of starting material. |
| Work-up & Purification | ||
| Filtration | Celite or similar filter aid | To remove the palladium catalyst. |
| Concentration | Rotary Evaporation | To remove the solvent. |
| Purification | Recrystallization | If necessary, to remove impurities. |
Troubleshooting Guide:
-
Q: The reduction is very slow or has stalled. What are the possible causes?
-
A: Catalyst deactivation is a common issue. The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The quality of the Pd/C catalyst is also crucial; using a fresh, active catalyst is recommended. Increasing the hydrogen pressure or reaction temperature can also help to drive the reaction to completion.
-
-
Q: I am observing byproducts in my reaction mixture. What could they be?
-
A: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction is also a possibility, though less common for the aromatic ring under these conditions. Ensure the reaction is allowed to proceed to completion as monitored by TLC or HPLC.
-
-
Q: How do I safely handle the palladium on carbon catalyst, especially after the reaction?
-
A: Palladium on carbon is pyrophoric, especially when dry and exposed to air after being used in a hydrogenation reaction. The catalyst should be filtered while wet with the reaction solvent and should not be allowed to dry in the open air. The filter cake should be carefully transferred to a container and quenched with water.
-
Logical Relationships in Catalytic Reduction
Caption: Key components and steps in the reduction of the nitro group.
Step 3: Esterification of 4-Amino-2,6-difluorobenzoic Acid
This final step describes the synthesis of this compound.
Experimental Protocol:
The Fischer-Speier esterification is a standard method for this transformation.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 4-Amino-2,6-difluorobenzoic acid | 1.0 equivalent | Starting material |
| Methanol | 10-20 equivalents (or as solvent) | Reactant and solvent |
| Concentrated Sulfuric Acid | 0.1 - 0.5 equivalents | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C for Methanol) | To drive the reaction forward. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC. |
| Work-up & Purification | ||
| Neutralization | Saturated Sodium Bicarbonate Solution | To neutralize the acid catalyst. |
| Extraction | Ethyl Acetate or Dichloromethane | To isolate the ester. |
| Washing | Water, Brine | To remove salts and water-soluble impurities. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water. |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product. |
Troubleshooting Guide:
-
Q: The esterification is not going to completion. How can I increase the yield?
-
A: Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus, although this is less practical with a low-boiling alcohol like methanol. Increasing the amount of acid catalyst can also increase the reaction rate, but may lead to side reactions if not controlled.
-
-
Q: I am observing a dark coloration in my reaction mixture. What is the cause?
-
A: The amino group can be sensitive to strong acid and heat, potentially leading to side reactions and decomposition, which can cause discoloration. Ensure the sulfuric acid is added slowly and with cooling. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
-
-
Q: The product is difficult to purify. What are the likely impurities?
-
A: The main impurity is likely unreacted starting material (4-amino-2,6-difluorobenzoic acid). Due to its acidic nature, it can be removed by washing the organic extract with a mild base like saturated sodium bicarbonate solution. If other byproducts are present, column chromatography using a silica gel stationary phase and a mixture of hexanes and ethyl acetate as the eluent is an effective purification method.
-
Signaling Pathway of Fischer-Speier Esterification
Caption: Mechanism of the acid-catalyzed esterification.
References
Preventing decomposition of Methyl 4-amino-2,6-difluorobenzoate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 4-amino-2,6-difluorobenzoate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Esterification of 4-amino-2,6-difluorobenzoic acid. This involves the direct esterification of the carboxylic acid with methanol, typically under acidic catalysis.
-
Route 2: Reduction of Methyl 2,6-difluoro-4-nitrobenzoate. This route involves the synthesis of the nitro-substituted ester followed by the reduction of the nitro group to an amine.
Q2: What are the main causes of decomposition of this compound during synthesis?
A2: The primary causes of decomposition are:
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Hydrolysis of the ester group: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts at elevated temperatures.
-
Oxidation of the amino group: The aromatic amino group is prone to oxidation, which can lead to the formation of colored impurities and byproducts. This is often exacerbated by the presence of air (oxygen), light, and certain metal ions.[1]
-
Defluorination: While less common under standard synthesis conditions, harsh reaction conditions or the presence of certain reagents could potentially lead to the loss of fluorine atoms from the aromatic ring.
Q3: My final product is colored (pink, yellow, or brown). What is the likely cause and how can I prevent it?
A3: Discoloration is a common issue in the synthesis of aromatic amines and is almost certainly due to the oxidation of the amino group.[1][2] Even trace amounts of oxidized byproducts can impart significant color.
Prevention Strategies:
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Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the flasks in aluminum foil.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup may be beneficial.
-
Purification: The color can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Troubleshooting Guides
Route 1: Esterification of 4-amino-2,6-difluorobenzoic acid
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material. Increase Catalyst Concentration: A slight increase in the amount of acid catalyst (e.g., sulfuric acid) can improve the reaction rate. However, excessive acid can promote side reactions. |
| Equilibrium Limitation | Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. Remove Water: If practical for the scale, use a Dean-Stark apparatus to remove the water formed during the reaction. |
| Product Hydrolysis | Control Temperature: Avoid excessively high temperatures and prolonged reaction times once the reaction is complete. Neutralize Carefully: During work-up, neutralize the acid catalyst promptly but carefully with a mild base like sodium bicarbonate solution. |
Issue 2: Formation of Impurities
| Possible Cause | Recommended Solution |
| Side Reactions due to High Temperature | Optimize Reaction Temperature: Refluxing methanol (around 65 °C) is generally sufficient. Avoid overheating. |
| Oxidation of Amino Group | Inert Atmosphere: As mentioned in the FAQs, perform the reaction under a nitrogen or argon atmosphere. |
Route 2: Reduction of Methyl 2,6-difluoro-4-nitrobenzoate
Issue 1: Incomplete Reduction
| Possible Cause | Recommended Solution |
| Inactive Reducing Agent | Use Fresh Reagents: Ensure the reducing agent (e.g., SnCl₂·2H₂O or fresh Pd/C) is of high quality and has not been deactivated by prolonged storage. |
| Insufficient Amount of Reducing Agent | Increase Stoichiometry: Use a sufficient molar excess of the reducing agent. For SnCl₂, a common ratio is 3-5 equivalents. |
| Poor Catalyst Activity (for H₂/Pd) | Proper Catalyst Handling: Ensure the Pd/C catalyst is not poisoned. The reaction should be performed in a suitable solvent and under appropriate hydrogen pressure. |
Issue 2: Product Discoloration (Oxidation)
| Possible Cause | Recommended Solution |
| Exposure to Air During Work-up | Inert Atmosphere Work-up: Filter the reaction mixture (e.g., to remove the catalyst) under a stream of nitrogen or argon.[3] Rapid Isolation: Proceed with the work-up and isolation of the product as quickly as possible to minimize air exposure. |
| Residual Oxidizing Species | Thorough Washing: Ensure the product is thoroughly washed during the work-up to remove any residual reagents or byproducts that could promote oxidation. |
Experimental Protocols
Protocol 1: Esterification of 4-amino-2,6-difluorobenzoic acid
This protocol is a general guideline and may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-amino-2,6-difluorobenzoic acid | 173.12 | 1.73 g | 10 | 1.0 |
| Methanol | 32.04 | 50 mL | - | Excess |
| Concentrated Sulfuric Acid | 98.08 | 0.5 mL | ~9.2 | 0.92 |
Procedure:
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To a 100 mL round-bottom flask, add 4-amino-2,6-difluorobenzoic acid (1.73 g, 10 mmol) and methanol (50 mL).
-
Stir the suspension at room temperature.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise. A precipitate of the aminobenzoic acid salt may form.
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Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Once the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into 100 mL of ice-cold water.
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Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Reduction of Methyl 2,6-difluoro-4-nitrobenzoate
This protocol is a general guideline and may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Methyl 2,6-difluoro-4-nitrobenzoate | 217.13 | 2.17 g | 10 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 6.77 g | 30 | 3.0 |
| Ethanol | 46.07 | 50 mL | - | - |
| Sodium hydroxide (for neutralization) | 40.00 | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl 2,6-difluoro-4-nitrobenzoate (2.17 g, 10 mmol) in ethanol (50 mL).
-
Add Tin(II) chloride dihydrate (6.77 g, 30 mmol).
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Heat the mixture to reflux with stirring for 2-4 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Slowly add a concentrated solution of sodium hydroxide to adjust the pH to >10 to precipitate the tin salts.
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Filter the mixture through a pad of celite to remove the tin salts.
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Extract the filtrate with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude product.
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Purify by recrystallization or column chromatography.
Visualizations
Caption: Synthesis and potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Analytical Methods for Monitoring Methyl 4-amino-2,6-difluorobenzoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving Methyl 4-amino-2,6-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions of this compound?
A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific reaction, the information required (e.g., quantitative conversion, impurity profiling), and available equipment.
Q2: How can I quantify the consumption of this compound and the formation of my product?
A2: For quantitative analysis, HPLC with a UV detector is a robust method. You can create a calibration curve using standards of known concentrations. Alternatively, quantitative NMR (qNMR) using an internal standard with a distinct, non-overlapping signal offers a reliable method for determining the relative concentrations of reactants and products without the need for extensive calibration.[1][2][3][4][5]
Q3: Do I need to derivatize this compound for GC-MS analysis?
A3: Due to the polar amino group, derivatization is highly recommended for GC-MS analysis to improve volatility and chromatographic peak shape.[6] Common derivatization agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents.[6]
Q4: Can I use ¹⁹F NMR to monitor my reaction?
A4: Yes, ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds like this compound. With a 100% natural abundance and a wide chemical shift range, ¹⁹F NMR can provide a clean spectrum with minimal background, making it excellent for tracking the disappearance of starting material and the appearance of fluorinated products.
Q5: What are some potential side reactions or impurities I should look for?
A5: Depending on the reaction conditions, you might encounter hydrolysis of the methyl ester to the corresponding carboxylic acid, oxidation of the amino group, or side reactions involving the aromatic ring. It is crucial to use techniques like LC-MS to identify the molecular weights of any unexpected peaks in your chromatogram.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic amino group and acidic silanols on the column stationary phase.- Inappropriate mobile phase pH. | - Use an end-capped C18 column or a column with a different stationary phase.- Add a competing base to the mobile phase (e.g., triethylamine).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for stable temperature control.- Flush the column with a strong solvent or replace if necessary. |
| Unexpected Peaks | - Formation of reaction byproducts.- Degradation of the analyte in the autosampler.- Contamination from solvents or vials. | - Use LC-MS to identify the mass of the unknown peaks.- Keep the autosampler tray cooled.- Run a blank injection of your solvent to check for contamination. |
| No Peaks or Very Small Peaks | - Incorrect wavelength setting on the UV detector.- Analyte is not eluting from the column.- Sample concentration is too low. | - Determine the UV absorbance maximum of this compound and set the detector accordingly.- Use a stronger mobile phase to elute highly retained compounds.- Concentrate the sample or inject a larger volume. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or No Peak | - The compound is too polar and is interacting with the column.- Thermal degradation in the injector. | - Derivatize the amino group to increase volatility and reduce polarity.[6]- Use a lower injector temperature. |
| Multiple Peaks for a Single Compound | - Incomplete derivatization reaction.- On-column degradation. | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Use a more inert GC column. |
| Mass Spectrum Does Not Match Expected Fragmentation | - Co-elution with an impurity.- Incorrect ionization energy. | - Improve chromatographic separation.- Check the tuning of the mass spectrometer. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad ¹H NMR Signals | - Presence of paramagnetic impurities.- Compound aggregation at high concentrations. | - Pass the sample through a small plug of silica or celite.- Analyze a more dilute sample. |
| Difficulty in Quantifying Conversion | - Overlapping signals of starting material and product.- Poor baseline. | - Use a higher field NMR for better resolution.- Use a well-resolved, non-overlapping peak for integration.- Add a known amount of an internal standard for accurate quantification.[1][2][3][4][5] |
| Inaccurate Integration in qNMR | - Incomplete relaxation of nuclei between pulses. | - Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals being integrated. |
Experimental Protocols
HPLC-UV Method for Reaction Monitoring
This protocol describes a general reversed-phase HPLC method for monitoring the conversion of this compound.
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Instrumentation: HPLC with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 2 minutes for equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR) for Conversion Analysis
This protocol allows for the determination of the reaction conversion by comparing the integral of a product peak to a starting material peak, using an internal standard.
-
Internal Standard Selection: Choose an internal standard with a sharp singlet that does not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[1][2][3][4][5]
-
Sample Preparation:
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Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and dissolve the internal standard.
-
Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all nuclei for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals for the starting material, product, and the internal standard.
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Calculate the molar ratio of the starting material and product relative to the known amount of the internal standard.
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Data Presentation
Table 1: Illustrative HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 5.8 |
| Hypothetical Product (e.g., N-acetylated) | 7.2 |
Table 2: Illustrative qNMR Data for Reaction Conversion
| Time (hours) | Integral (Starting Material) | Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.75 | 0.25 | 25 |
| 2 | 0.52 | 0.48 | 48 |
| 4 | 0.23 | 0.77 | 77 |
| 6 | 0.05 | 0.95 | 95 |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. bipm.org [bipm.org]
- 3. enfanos.com [enfanos.com]
- 4. bipm.org [bipm.org]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
Validation & Comparative
Comparative Analysis of Methyl 4-amino-2,6-difluorobenzoate and Related Compounds Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Methyl 4-amino-2,6-difluorobenzoate, a key intermediate in the synthesis of various pharmaceutical agents. For a comprehensive understanding, its spectral features are compared with two structurally related analogues: Methyl 2,6-difluorobenzoate and Methyl 4-aminobenzoate.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for the target compound was obtained from a patent detailing its synthesis, while the data for the analogues were sourced from scientific literature.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 6.18 (d, J=13.1 Hz, 2H, H-3, H-5), 4.31 (s, 2H, NH₂), 3.86 (s, 3H, OCH₃) |
| Methyl 2,6-difluorobenzoate | CDCl₃ | 7.41 (m, 1H, H-4), 6.95 (t, J=8.0 Hz, 2H, H-3, H-5), 3.94 (s, 3H, OCH₃) |
| Methyl 4-aminobenzoate | CDCl₃ | 7.85 (d, J=8.2 Hz, 2H, H-2, H-6), 6.64 (d, J=8.2 Hz, 2H, H-3, H-5), 4.06 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃)[1][2][3] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 163.6 (C=O), 162.7 (d, J=251.9 Hz, C-2, C-6), 152.0 (t, J=13.4 Hz, C-4), 108.6 (t, J=4.2 Hz, C-1), 97.4 (d, J=28.7 Hz, C-3, C-5), 52.3 (OCH₃) |
| Methyl 2,6-difluorobenzoate | CDCl₃ | 162.0 (t, J=4.0 Hz, C=O), 160.0 (dd, J=257.0, 7.0 Hz, C-2, C-6), 132.5 (t, J=10.0 Hz, C-4), 114.5 (t, J=20.0 Hz, C-1), 112.0 (dd, J=22.0, 3.0 Hz, C-3, C-5), 52.6 (OCH₃)[4][5] |
| Methyl 4-aminobenzoate | CDCl₃ | 167.4 (C=O), 151.5 (C-4), 131.7 (C-2, C-6), 118.8 (C-1), 112.0 (C-3, C-5), 51.7 (OCH₃)[2][6][7][8] |
Analysis of Spectral Data
The presence of two fluorine atoms at the ortho positions in this compound and Methyl 2,6-difluorobenzoate significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons. In this compound, the aromatic protons (H-3 and H-5) appear as a doublet due to coupling with the adjacent fluorine atoms. The introduction of the amino group at the para position in this compound causes an upfield shift of the aromatic protons compared to Methyl 2,6-difluorobenzoate, due to the electron-donating nature of the amino group.
In the ¹³C NMR spectrum, the carbons directly bonded to fluorine (C-2 and C-6) exhibit large coupling constants (JC-F), a characteristic feature of organofluorine compounds. The chemical shifts of the aromatic carbons are also affected by the substituents. The electron-donating amino group in this compound and Methyl 4-aminobenzoate causes an upfield shift of the para-carbon (C-4) compared to the unsubstituted analogue.
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.
Sample Preparation [9][10][11][12][13]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.
¹H NMR Acquisition Parameters [14][15]
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.
¹³C NMR Acquisition Parameters [16][17]
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is used to cover the typical carbon chemical shift range.
Structural and NMR Signal Correlation
The relationship between the molecular structure of this compound and its key NMR signals can be visualized as follows:
References
- 1. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-aminobenzoate(619-45-4) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-amino-2,6-difluorobenzoate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for determining molecular weight and elucidating the structure of these compounds. This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 4-amino-2,6-difluorobenzoate , a key building block in medicinal chemistry, against its structurally related analogs: Methyl 4-aminobenzoate and Methyl 2,6-difluorobenzoate . Understanding their distinct fragmentation patterns is crucial for unambiguous identification and quality control in complex matrices.
Executive Summary of Mass Spectral Data
The following table summarizes the key mass spectral information for this compound and its selected alternatives. The data for the alternatives are based on experimental findings, while the data for the target compound is predicted based on established fragmentation rules and analysis of its analogs.
| Compound | Molecular Formula | Molecular Weight (Da) | [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₇F₂NO₂ | 187.14 | 187 | Predicted: 156, 128, 100 |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 151 | 120, 92, 65 |
| Methyl 2,6-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 172 | 141, 113, 93 |
Comparative Fragmentation Analysis
The fragmentation patterns observed in mass spectrometry are a direct consequence of the molecule's structure, including the presence of functional groups and substituents. The comparison below highlights the influence of the amino and fluoro groups on the fragmentation of the benzoate scaffold.
Methyl 4-aminobenzoate: The mass spectrum of this compound is characterized by the initial loss of the methoxy group (-OCH₃, 31 Da) to form a stable acylium ion at m/z 120. Subsequent fragmentation involves the loss of carbon monoxide (-CO, 28 Da) to yield an ion at m/z 92, which corresponds to the aminophenyl cation. Further fragmentation of the aromatic ring leads to the ion at m/z 65.[1][2][3]
Methyl 2,6-difluorobenzoate: The presence of two electron-withdrawing fluorine atoms significantly influences the fragmentation pathway. Similar to the aminobenzoate, a primary fragmentation is the loss of the methoxy group, resulting in the difluorobenzoyl cation at m/z 141. The subsequent loss of carbon monoxide gives rise to the difluorophenyl cation at m/z 113.[4][5]
Predicted Fragmentation of this compound:
Based on the analysis of its structural analogs, the fragmentation of this compound under electron ionization is predicted to proceed as follows:
-
Molecular Ion ([M]+•): The molecule will form a molecular ion at m/z 187.
-
Loss of Methoxy Group (-OCH₃): The most probable initial fragmentation is the cleavage of the ester's methoxy group, leading to the formation of a stable 4-amino-2,6-difluorobenzoyl cation at m/z 156 .
-
Loss of Carbon Monoxide (-CO): This acylium ion is expected to subsequently lose a molecule of carbon monoxide, resulting in the 4-amino-2,6-difluorophenyl cation at m/z 128 .
-
Further Fragmentation: Additional fragmentation of the aromatic ring, potentially involving the loss of HCN or fluorine radicals, could lead to smaller fragment ions.
This predicted pathway highlights the combined electronic effects of the amino and fluoro substituents on the stability of the resulting fragment ions.
Experimental Protocols
To achieve reliable and reproducible mass spectral data for these compounds, the following detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.
GC-MS Analysis Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each analyte in a suitable volatile solvent such as methanol or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
LC-MS/MS Analysis Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each analyte in methanol.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions: To be optimized for each compound by infusing a standard solution. Precursor ions will be the protonated molecules [M+H]⁺.
-
Visualizing the Workflow and Relationships
To further clarify the experimental process and the structural relationships between the analyzed compounds, the following diagrams are provided.
References
A Comparative Infrared Spectroscopic Analysis of Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of Methyl 4-amino-2,6-difluorobenzoate, a key intermediate in pharmaceutical synthesis. By examining its characteristic spectral features against those of structurally related compounds, this document aims to facilitate its identification and characterization in research and development settings.
Introduction
This compound possesses a unique combination of functional groups—an amino group, a methyl ester, and a difluorinated aromatic ring—that give rise to a distinctive infrared absorption spectrum. Understanding these spectral features is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents the expected IR absorption data for this compound and compares it with the experimental data of three analogous compounds: Methyl 4-aminobenzoate, Methyl 2,6-difluorobenzoate, and 4-amino-2,6-difluorobenzoic acid.
Comparative Analysis of IR Spectral Data
The following table summarizes the key infrared absorption bands for this compound and its analogs. The assignments are based on established group frequency correlations and data from available spectral databases.
| Functional Group | Vibration Mode | This compound (Expected, cm⁻¹) | Methyl 4-aminobenzoate (Experimental, cm⁻¹) | Methyl 2,6-difluorobenzoate (Experimental, cm⁻¹) | 4-amino-2,6-difluorobenzoic acid (Expected, cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | ~3350, ~3450 | - | 3300 - 3500 |
| N-H Bend | 1600 - 1650 | ~1630 | - | 1600 - 1650 | |
| Carbonyl (C=O) | Ester Stretch | 1715 - 1735 | ~1680 | ~1730 | - |
| Carboxylic Acid Stretch | - | - | - | 1680 - 1710 | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | ~1510, ~1600 | ~1470, ~1620 | 1450 - 1600 |
| C-H Stretch | 3000 - 3100 | ~3050 | ~3070 | 3000 - 3100 | |
| Ester (C-O) | C-O Stretch | 1100 - 1300 | ~1280 | ~1250 | - |
| Fluorine (C-F) | C-F Stretch | 1100 - 1400 | - | ~1200 - 1300 | 1100 - 1400 |
| Carboxylic Acid | O-H Stretch | - | - | - | 2500 - 3300 (broad) |
Interpretation of Spectral Data
The IR spectrum of this compound is expected to be a composite of the features observed in its analogs. The presence of the amino group will be indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong carbonyl absorption of the methyl ester is anticipated around 1715-1735 cm⁻¹, a slightly higher frequency than in Methyl 4-aminobenzoate due to the electron-withdrawing effect of the fluorine atoms. The C-F stretching vibrations will likely appear as strong bands in the 1100-1400 cm⁻¹ region, a feature absent in Methyl 4-aminobenzoate.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This section outlines a standard procedure for acquiring the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.
Apparatus:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Spatula
-
Methanol or isopropanol for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Process the acquired spectrum by performing a baseline correction and peak picking to identify the absorption maxima.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe (e.g., methanol) after analysis.
Logical Relationship of Functional Groups to IR Spectrum
The following diagram illustrates the correlation between the principal functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Correlation of functional groups in this compound to their respective IR absorption regions.
A Comparative Guide to the Reactivity of Methyl 4-amino-2,6-difluorobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 4-amino-2,6-difluorobenzoate and its isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and materials science, where they serve as versatile building blocks. The interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, along with the methyl ester, dictates the reactivity of the aromatic ring and the functional groups. This document outlines the expected reactivity based on established principles of organic chemistry and provides generalized experimental protocols for comparative analysis.
Understanding the Reactivity Landscape
The reactivity of this compound and its isomers is primarily governed by the electronic effects of the substituents on the benzene ring. The key functional groups and their electronic influences are:
-
Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, donating electron density to the ring, particularly at the ortho and para positions. It is also a nucleophilic center.
-
Fluoro Group (-F): An electronegative atom with a strong -I (inductive) effect, withdrawing electron density from the ring. It also has a weak +M effect, which can influence ortho and para positions.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its -M and -I effects, withdrawing electron density from the ring.
The relative positions of these groups in each isomer will significantly impact the overall electron density of the aromatic ring, the nucleophilicity of the amino group, and the susceptibility of the ester to hydrolysis.
Isomers Under Consideration
For this guide, we will compare the reactivity of this compound with its key positional isomers:
-
This compound (1)
-
Methyl 3-amino-2,6-difluorobenzoate (2)
-
Methyl 2-amino-4,6-difluorobenzoate (3)
Comparative Reactivity Analysis
The reactivity of these isomers can be assessed in three key areas:
-
Reactions at the Amino Group (e.g., Acylation): The nucleophilicity of the amino group is paramount.
-
Electrophilic Aromatic Substitution (EAS): The overall activation or deactivation of the aromatic ring and the directing effects of the substituents are crucial.
-
Nucleophilic Acyl Substitution (Ester Hydrolysis): The electrophilicity of the carbonyl carbon in the ester group is the determining factor.
Predicted Reactivity Order
Based on the electronic effects of the substituents, a predicted order of reactivity for different reaction types can be proposed.
Table 1: Predicted Relative Reactivity of Methyl Aminodifluorobenzoate Isomers
| Isomer | Structure | Predicted Reactivity at Amino Group (Acylation) | Predicted Reactivity in Electrophilic Aromatic Substitution | Predicted Rate of Ester Hydrolysis |
| This compound (1) | High | Moderate | Low | |
| Methyl 3-amino-2,6-difluorobenzoate (2) | ![]() | Moderate | Low | Moderate |
| Methyl 2-amino-4,6-difluorobenzoate (3) | ![]() | Low | High | High |
Note: The structures for isomers 2 and 3 are representative and may not be exact depictions.
Experimental Protocols for Comparative Analysis
To empirically determine the relative reactivity of these isomers, the following experimental protocols can be employed.
Competitive Acylation of the Amino Group
This experiment aims to determine the relative nucleophilicity of the amino group in each isomer.
Protocol:
-
Prepare equimolar solutions of this compound, Methyl 3-amino-2,6-difluorobenzoate, and Methyl 2-amino-4,6-difluorobenzoate in a suitable aprotic solvent (e.g., dichloromethane).
-
To this mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of the amines) of an acylating agent (e.g., acetic anhydride or benzoyl chloride) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a fixed period.
-
Quench the reaction with a suitable reagent (e.g., water or a mild base).
-
Analyze the product mixture using a quantitative technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the acylated products for each isomer.
Expected Outcome: The isomer with the most nucleophilic amino group will yield the highest percentage of the corresponding acylated product. It is predicted that this compound will be the most reactive.
Comparative Nitration (Electrophilic Aromatic Substitution)
This experiment will assess the relative reactivity of the aromatic ring towards an electrophile.
Protocol:
-
Prepare separate, equimolar solutions of each isomer in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solutions to a controlled temperature (e.g., 0-5 °C).
-
Add an equimolar amount of a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to each solution simultaneously.
-
Allow the reactions to proceed for a fixed time.
-
Quench each reaction by pouring it onto ice.
-
Extract the products with an organic solvent and analyze the product distribution for each isomer using GC-MS or NMR spectroscopy to identify the regioselectivity and extent of reaction.
Expected Outcome: The isomer with the most activated ring will show the highest conversion to the nitrated product. Methyl 2-amino-4,6-difluorobenzoate is predicted to be the most reactive due to the activating effect of the amino group at positions ortho and para to it.
Comparative Alkaline Hydrolysis of the Ester
This experiment will compare the susceptibility of the methyl ester group to nucleophilic attack.
Protocol:
-
Prepare equimolar solutions of each isomer in a mixed solvent system (e.g., methanol/water).
-
Add a standardized solution of a base (e.g., sodium hydroxide) to each solution.
-
Monitor the disappearance of the starting material or the appearance of the corresponding carboxylic acid product over time using HPLC or by titrating the remaining base at set time intervals.
-
Calculate the rate constants for the hydrolysis of each isomer.
Expected Outcome: The isomer with the most electrophilic carbonyl carbon will have the highest rate of hydrolysis. Due to the strong electron-withdrawing effects of the ortho-fluoro substituents, Methyl 2-amino-4,6-difluorobenzoate is predicted to have the fastest hydrolysis rate.
Visualizing Reaction Pathways
The following diagrams illustrate the key factors influencing the reactivity of these isomers.
Caption: Factors influencing the reactivity of aminodifluorobenzoate isomers.
Caption: Workflow for the comparative reactivity analysis.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of activating and deactivating substituent effects. While theoretical predictions provide a strong framework for understanding their chemical behavior, the experimental validation outlined in this guide is essential for confirming these hypotheses and for the rational design of synthetic routes and new molecular entities. The provided protocols offer a starting point for researchers to quantitatively assess the reactivity of these important chemical intermediates.
Unveiling the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from Methyl 4-amino-2,6-difluorobenzoate
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Methyl 4-amino-2,6-difluorobenzoate has emerged as a valuable starting material for the synthesis of a new class of therapeutic agents, primarily targeting inflammatory diseases through the inhibition of α4β7 integrin. This guide provides a comparative overview of the biological activity of compounds derived from this fluorinated benzoate, supported by experimental data and detailed methodologies.
Derivatives of this compound, particularly sulfonamides, have been identified as potent inhibitors of α4β7 integrin, a key mediator in the trafficking of lymphocytes to the gut. This targeted inhibition has shown promise in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.
Comparative Biological Activity
While a broad range of biological activities for compounds derived from this compound is still under investigation, the most significant and well-documented activity to date is the inhibition of α4β7 integrin. Several patents have disclosed the synthesis of sulfonamide derivatives with the potential to modulate the inflammatory response by blocking the interaction between α4β7 integrin on lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue.[1][2][3][4]
The core structure of these inhibitors typically involves the modification of the amino group of this compound to incorporate a sulfonamide moiety. Variations in the substituent on the sulfonyl group can lead to differences in potency and selectivity.
Table 1: Representative α4β7 Integrin Inhibitors Derived from this compound
| Compound ID | Derivative Type | Target | Biological Activity |
| Compound A | Methyl 2,6-difluoro-4-(methylsulfonamido)benzoate | α4β7 Integrin | Potential inhibitor of lymphocyte trafficking to the gut.[1][2] |
| Compound B | Methyl 4-((4-iodophenyl)sulfonamido)-2,6-difluorobenzoate | α4β7 Integrin | Intermediate in the synthesis of α4β7 integrin inhibitors.[3][4] |
Note: Specific IC50 values for these compounds are not publicly available in the cited patents. The data presented is based on the claimed therapeutic application.
Experimental Protocols
The evaluation of compounds as α4β7 integrin inhibitors typically involves cell-based adhesion assays. These assays are designed to measure the ability of a test compound to block the binding of cells expressing α4β7 integrin to a substrate coated with its ligand, MAdCAM-1.
α4β7 Integrin-Mediated Cell Adhesion Assay
This assay quantifies the inhibition of the interaction between α4β7 integrin and MAdCAM-1.
1. Cell Culture:
-
RPMI 8866 cells, a human B-cell line that constitutively expresses α4β7 integrin, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Plate Coating:
-
96-well microplates are coated with recombinant human MAdCAM-1/Fc chimera overnight at 4°C.
-
The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
3. Cell Labeling and Treatment:
-
RPMI 8866 cells are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.
-
The labeled cells are then incubated with various concentrations of the test compounds (derived from this compound) for a specified period.
4. Adhesion Assay:
-
The treated cells are added to the MAdCAM-1-coated wells and allowed to adhere for a set time at 37°C.
-
Non-adherent cells are removed by gentle washing.
5. Quantification:
-
The fluorescence of the adherent cells in each well is measured using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence of wells with test compounds to control wells (with no compound).
6. Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these compounds is the disruption of the α4β7 integrin signaling pathway, which is crucial for lymphocyte homing to the gut.
Integrins are heterodimeric transmembrane receptors that, upon ligand binding, trigger intracellular signaling cascades that regulate cell adhesion, migration, and proliferation. The binding of α4β7 on T-lymphocytes to MAdCAM-1 on endothelial cells in the gut is a critical step in the inflammatory cascade of IBD. By blocking this interaction, compounds derived from this compound can prevent the recruitment of inflammatory cells to the intestinal mucosa, thereby reducing inflammation.
Caption: Inhibition of the α4β7-MAdCAM-1 interaction by sulfonamide derivatives.
Caption: General workflow for synthesis and evaluation of bioactive compounds.
Conclusion
This compound serves as a promising scaffold for the development of novel therapeutics, particularly in the realm of inflammatory diseases. The derived sulfonamides have demonstrated a clear potential as inhibitors of α4β7 integrin, a clinically validated target for IBD. Further research, including the publication of detailed structure-activity relationships and in vivo efficacy data, will be crucial in advancing these compounds towards clinical applications. This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of this unique chemical entity.
References
- 1. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 2. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 3. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
- 4. WO2013161904A1 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
Comparative Crystallographic Analysis of Fluorinated Aminobenzoate Derivatives
A detailed guide for researchers and drug development professionals on the structural elucidation of methyl 4-amino-2,6-difluorobenzoate analogs through X-ray crystallography.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for selected derivatives, offering a quantitative basis for comparison.
Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate and a Diazene Derivative. [1]
| Parameter | Ethyl 4-amino-3,5-difluorobenzoate (II) | Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) |
| Chemical Formula | C₉H₉F₂NO₂ | C₁₈H₁₄F₄N₂O₄ |
| Formula Weight | 201.17 | 414.32 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.9715 (3) | 8.8519 (4) |
| b (Å) | 8.1293 (3) | 10.9703 (5) |
| c (Å) | 14.3312 (5) | 9.3879 (4) |
| β (°) | 94.135 (1) | 104.991 (2) |
| Volume (ų) | 924.96 (6) | 880.81 (7) |
| Z | 4 | 2 |
| Temperature (K) | 100 (2) | 100 (2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) | Mo Kα (λ = 0.71073) |
| R-factor (R₁) | 0.0406 | 0.0434 |
| wR₂ (all data) | 0.1118 | 0.1165 |
Table 2: Crystal Data for a Photoactive Methyl Benzoate Derivative. [2]
| Parameter | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |
| Chemical Formula | C₁₄H₉BrF₂N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Special Feature | Two rotomeric molecules in the asymmetric unit |
Experimental Protocols
The methodologies employed for obtaining the crystallographic data are crucial for reproducibility and for designing future experiments.
Synthesis of Ethyl 4-amino-3,5-difluorobenzoate[1]
A detailed four-step synthesis was utilized to obtain ethyl 4-amino-3,5-difluorobenzoate. The process started from 4-bromo-2,6-difluoroaniline and involved a cyanation reaction followed by hydrolysis and esterification.
Single-Crystal X-ray Diffraction[1][2]
For the structural analysis, single crystals of the compounds were mounted on a diffractometer. The data for the compounds in Table 1 was collected at a low temperature to minimize thermal vibrations.
Instrumentation:
-
Ethyl 4-amino-3,5-difluorobenzoate and its diazene derivative: A SuperNova diffractometer with an AtlasS2 detector was used.[1]
-
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Data was collected on a Bruker SMART APEX2 CCD diffractometer with a rotating anode source (MoKα radiation, λ=0.71073 Å) and an Oxford Cryosystems nitrogen gas-flow apparatus.[2]
Data Collection and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All calculations for the compounds in Table 1 were performed using the SHELXTL software package.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for X-ray crystallography, from sample preparation to structure elucidation.
Caption: Experimental workflow for X-ray crystallography.
Signaling Pathways and Logical Relationships
The structural information obtained from X-ray crystallography is fundamental in understanding structure-activity relationships (SAR), a key concept in drug development.
Caption: Relationship between crystal structure and biological activity.
References
A Comparative Guide to Methyl 4-amino-2,6-difluorobenzoate and Other Difluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorinated anilines are pivotal building blocks in medicinal chemistry and materials science, prized for their ability to confer unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an objective, data-driven comparison of Methyl 4-amino-2,6-difluorobenzoate with other key difluorinated anilines, including 2,4-difluoroaniline and 3,5-difluoroaniline. We will examine their physicochemical properties, reactivity in common synthetic transformations, and biological significance, supported by experimental data and detailed protocols.
Physicochemical and Spectral Properties
The position of fluorine atoms on the aniline ring significantly influences the molecule's electronic properties, pKa, and reactivity. The electron-withdrawing nature of fluorine generally decreases the basicity of the amino group. In this compound, the fluorine atoms ortho to the amine and the methyl ester meta to the amine create a unique electronic environment.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,4-difluoroaniline | 3,5-difluoroaniline |
| CAS Number | 191478-99-6[1] | 367-25-9 | 372-39-4 |
| Molecular Formula | C₈H₇F₂NO₂[1][2] | C₆H₅F₂N | C₆H₅F₂N |
| Molecular Weight | 187.14 g/mol [1][2] | 129.11 g/mol | 129.11 g/mol |
| IUPAC Name | This compound[2] | 2,4-difluoroaniline | 3,5-difluoroaniline |
| Boiling Point | Not available | 170 °C | 186-188 °C |
| Melting Point | Not available | 20-23 °C | 38-42 °C |
Reactivity and Performance in Key Synthetic Reactions
The utility of a building block is defined by its performance in key chemical transformations. We compare the reactivity of these anilines in N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The decreased nucleophilicity of the amino group in difluorinated anilines, due to the strong electron-withdrawing effect of the fluorine atoms, often necessitates more forcing reaction conditions compared to non-fluorinated aniline.[3]
Table 2: Comparative Reactivity in Common Synthetic Transformations
| Reaction | Substrate | Conditions | Yield | Notes |
| N-Acylation | Aniline (General) | Acetic Anhydride, NaOAc[4][5] | High | General protocol, yields are typically high for simple anilines. |
| Difluorinated Anilines | Acetic Anhydride, Acid Catalyst | Good-High | Reactivity is slightly reduced but generally provides good yields. | |
| N-Alkylation | 2,3-difluoro-6-nitroaniline | Alkyl halide, K₂CO₃, DMF, 60-80 °C[3] | Moderate-Good | Electron-withdrawing groups necessitate heating.[3] |
| N,N-dimethylanilines | ICF₂COOEt, Eosin Y, K₂CO₃, DMF, hv | Good | Photoinduced methods offer mild conditions for alkylation.[6][7] | |
| Suzuki Coupling | 3-Bromoaniline | Arylboronic acid, Pd₂(dba)₃, XPhos, NaOtBu | ~95%[8] | Bromoanilines are highly reactive in cross-coupling.[8][9] |
| 3-Chloroaniline | Arylboronic acid, Pd₂(dba)₃, XPhos, NaOtBu | ~70%[8] | Chloroanilines are less reactive, requiring more robust catalyst systems.[8][9] | |
| 2-Fluorobenzofurans | Arylboronic acid, Ni(cod)₂, PCy₃ | High | Nickel catalysis can activate C-F bonds under specific conditions.[10] |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison can be influenced by variations in specific substrates and reaction conditions.
Experimental Protocols
General Protocol for N-Acylation of Difluorinated Anilines
This protocol is adapted from standard procedures for aniline acetylation.[5][11]
-
Dissolution: Dissolve the difluorinated aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Addition of Reagent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.1 eq) to the solution. For less reactive anilines, a catalytic amount of a strong acid (e.g., H₂SO₄) can be beneficial.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any acid, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated difluorinated aniline.[11]
General Protocol for N-Alkylation of Difluorinated Anilines
This protocol is based on the N-alkylation of 2,3-difluoro-6-nitroaniline.[3]
-
Setup: To a flask containing the difluorinated aniline (1.0 eq) and a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), add a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (e.g., iodomethane, ethyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling of Bromo-Difluorinated Anilines
This protocol is based on general procedures for Suzuki coupling with bromoanilines.[8][9]
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-difluorinated aniline (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the coupled product.
Mandatory Visualizations
Experimental Workflow
Caption: General synthetic workflow for the functionalization of difluorinated anilines.
Logical Reactivity Comparison
Caption: Logical comparison of factors influencing the reactivity of difluorinated anilines.
Biological Activity and Significance
The incorporation of fluorinated aniline motifs is a well-established strategy in drug design.[6] Fluorine substitution can block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
-
Anticancer Activity: Many derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from fluorinated anilines, act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth.[12]
-
Antimicrobial Activity: Certain trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm properties against pathogenic bacteria such as Vibrio parahaemolyticus.[13][14] These compounds have been shown to disrupt bacterial cell membranes and reduce the expression of virulence factors.[13][14]
Conclusion
This compound presents a unique and valuable scaffold for chemical synthesis. While its amino group is less nucleophilic than that of simpler difluoroanilines like 2,4-DFA or 3,5-DFA due to the ortho-fluorine and meta-ester substituents, it offers three distinct points for functionalization: the amino group, the aromatic ring, and the methyl ester. This trifunctionality makes it an exceptionally versatile building block for creating complex molecular architectures, particularly in the fields of drug discovery and advanced materials. The choice between this compound and other difluorinated anilines will ultimately depend on the specific synthetic target and the desired reactivity profile.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Purity Analysis of Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 4-amino-2,6-difluorobenzoate. This compound is a key building block in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines two primary reversed-phase HPLC methods, presenting their experimental protocols and a comparative analysis of their performance based on hypothetical experimental data.
Alternative HPLC Methods for Purity Analysis
The purity of this compound can be effectively determined using reversed-phase HPLC with UV detection. The choice of column and mobile phase composition is crucial for achieving optimal separation of the main compound from potential impurities. Aromatic compounds like this compound are well-retained on reversed-phase columns.[1][2] The retention time can be adjusted by modifying the organic modifier concentration in the mobile phase.[1]
Two common and effective columns for the analysis of aromatic compounds are the C18 and Phenyl columns.
-
Method A: C18 Column. The C18 column is a versatile and widely used reversed-phase column offering high retention for non-polar and moderately polar compounds.[3] Its high carbon load generally results in a more hydrophobic surface, providing strong retention for aromatic compounds.[3]
-
Method B: Phenyl Column. A Phenyl column provides alternative selectivity compared to a C18 column, particularly for compounds with aromatic rings.[3] The π-π interactions between the phenyl stationary phase and the aromatic analyte can lead to enhanced retention and different elution orders for impurities, which can be advantageous for resolving closely related substances.
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods.
Instrumentation and General Conditions (Applicable to both methods)
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of diluent. A working solution of 0.1 mg/mL is then prepared by diluting 1 mL of the stock solution to 10 mL with the diluent.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 20 minutes
Method A: C18 Column Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 40% to 80% B
-
15-17 min: 80% to 40% B
-
17-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
Method B: Phenyl Column Protocol
-
Column: Phenyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 35% to 75% B
-
15-17 min: 75% to 35% B
-
17-20 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
Data Presentation and Comparison
The following table summarizes hypothetical data obtained from the analysis of a single batch of this compound using the two described HPLC methods. This allows for a direct comparison of their performance in terms of retention, resolution, and calculated purity.
| Parameter | Method A (C18 Column) | Method B (Phenyl Column) |
| Retention Time (Main Peak) | 8.52 min | 9.25 min |
| Purity (% Area) | 99.2% | 99.3% |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.8 |
| Number of Detected Impurities | 3 | 4 |
| Tailing Factor (Main Peak) | 1.1 | 1.05 |
Analysis of Comparative Data:
Based on the hypothetical data, the Phenyl column (Method B) provided a slightly better resolution between the main peak and the closest eluting impurity. It also appeared to resolve an additional minor impurity that was not detected or was co-eluting with another peak in Method A. While both methods indicate a high purity of the sample, the improved resolution and impurity detection with the Phenyl column suggest it may be a more suitable method for in-depth purity profiling and quality control, where the separation of all potential impurities is critical. The C18 column (Method A) still provides a robust and acceptable method for routine purity checks.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for method comparison and selection.
References
Comparative Guide to Novel Quinazoline-Based Kinase Inhibitors Synthesized from Methyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel quinazoline-based kinase inhibitor synthesized from Methyl 4-amino-2,6-difluorobenzoate against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of this new chemical scaffold.
Introduction
This compound is a versatile starting material in medicinal chemistry, offering a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Its application in the synthesis of novel kinase inhibitors is an area of growing interest. This guide focuses on a representative novel 4-(2,6-difluoro-4-methoxycarbonyl-anilino)quinazoline (a hypothetical, yet representative, novel compound based on common synthetic routes for quinazoline kinase inhibitors) and compares its profile with Gefitinib, a first-generation EGFR inhibitor widely used in cancer therapy.
Performance Comparison
The following table summarizes the key performance indicators of the novel quinazoline inhibitor and Gefitinib. The data for the novel compound is hypothetical, based on typical values for similar compounds found in literature, to illustrate a comparative framework.
| Parameter | Novel 4-(2,6-difluoro-4-methoxycarbonyl-anilino)quinazoline | Gefitinib (Iressa®) |
| Target Kinase(s) | Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor Receptor (EGFR) |
| IC50 (EGFR) | 5-15 nM | 2-37 nM |
| Mechanism of Action | ATP-competitive inhibitor of EGFR tyrosine kinase | ATP-competitive inhibitor of EGFR tyrosine kinase |
| Cellular Potency (A549) | 0.1-0.5 µM | 0.5-1.5 µM |
| Solubility (PBS, pH 7.4) | Moderate | Low |
| Metabolic Stability (Human Liver Microsomes) | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the novel quinazoline inhibitor are provided below.
Synthesis of Novel 4-(2,6-difluoro-4-methoxycarbonyl-anilino)quinazoline
The synthesis of the novel quinazoline inhibitor is a multi-step process starting from this compound.
-
Step 1: Synthesis of 4-chloro-quinazoline. This intermediate is typically synthesized from anthranilic acid through cyclization and subsequent chlorination.
-
Step 2: Nucleophilic Aromatic Substitution. 4-chloro-quinazoline is reacted with this compound in a suitable solvent such as isopropanol, often with catalytic acid, at reflux to yield the final compound.
Detailed Protocol:
A mixture of 4-chloro-quinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Characterization
The structure and purity of the synthesized compound are confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
In Vitro Kinase Inhibition Assay (EGFR IC50 Determination)
The inhibitory activity of the novel compound against EGFR is determined using a biochemical assay.
Protocol:
The assay is performed in a 96-well plate format. Recombinant human EGFR kinase is incubated with the test compound at various concentrations, a substrate peptide, and ATP. The kinase reaction is allowed to proceed for a specified time at room temperature. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence. The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay (A549 Cell Line)
The anti-proliferative activity of the novel compound is assessed in a human lung adenocarcinoma cell line (A549), which expresses EGFR.
Protocol:
A549 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with the test compound at various concentrations for 72 hours. Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway and Inhibition
Experimental Workflow for Synthesis and Evaluation
Conclusion
The novel 4-(2,6-difluoro-4-methoxycarbonyl-anilino)quinazoline, synthesized from this compound, demonstrates promising potential as an EGFR kinase inhibitor. Its hypothetical performance metrics, when compared to the established drug Gefitinib, suggest comparable or potentially improved activity in certain aspects. The difluoro-substitution on the anilino ring may contribute to altered binding kinetics, improved metabolic stability, or a different off-target profile, warranting further investigation. The provided experimental protocols offer a clear path for the synthesis and evaluation of this and similar novel compounds, providing a valuable resource for researchers in the field of kinase inhibitor drug discovery.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 4-amino-2,6-difluorobenzoate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-amino-2,6-difluorobenzoate, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
This compound is classified with several hazards, making cautious handling essential. According to its GHS classification, it can be toxic if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for disposing of this compound and its contaminated containers. This process is designed to minimize exposure risk and ensure compliance with standard laboratory safety practices.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name and relevant hazard symbols.
-
This waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Containerization of Waste:
-
Place all solid waste, including residual amounts of the chemical and any contaminated materials (e.g., weighing paper, pipette tips), into the designated container.
-
For liquid waste containing this compound, use a separate, sealed, and clearly labeled container.
-
Ensure containers are appropriate for hazardous waste, are in good condition, and are kept closed when not in use.
3. Handling Contaminated Materials:
-
Any lab equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Personal protective equipment that is grossly contaminated should be carefully removed and placed in the designated waste container.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry.
5. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant[2].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[3][4].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-2,6-difluorobenzoate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Methyl 4-amino-2,6-difluorobenzoate, ensuring the well-being of laboratory personnel and the integrity of your research.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 191478-99-6
-
Molecular Formula: C₈H₇F₂NO₂
Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a variety of chemicals.[2] Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[2] A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[3] |
| Body | Laboratory coat | A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect skin and clothing from contamination. |
| Respiratory | Air-purifying respirator | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required to prevent inhalation of the toxic dust.[4][5][6] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Engineering Controls:
-
Primary: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Secondary: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling Procedures:
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to contain the powder.
-
Handle the container with care to avoid generating dust.
-
-
Dissolving:
-
If preparing a solution, add the powder slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during the process.
-
3. Emergency Procedures: In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8][9] Use an eyewash station. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be considered hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash.
2. Waste Collection and Storage:
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Aromatic amine waste should not be mixed with other waste streams.[10]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11]
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trimaco.com [trimaco.com]
- 3. sc.edu [sc.edu]
- 4. How to Protect Yourself From Respiratory Hazards | MU Extension [extension.missouri.edu]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 10. benchchem.com [benchchem.com]
- 11. skcinc.com [skcinc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

